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  • Product: N-methyl-4-vinylbenzamide
  • CAS: 2681-31-4

Core Science & Biosynthesis

Foundational

N-Methyl-4-vinylbenzamide: Structural Dynamics, Synthetic Workflows, and Applications in Advanced Therapeutics

Executive Summary N-Methyl-4-vinylbenzamide is a highly versatile, bifunctional organic building block characterized by a polymerizable styrene moiety and a hydrogen-bonding secondary amide. This unique molecular archite...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-vinylbenzamide is a highly versatile, bifunctional organic building block characterized by a polymerizable styrene moiety and a hydrogen-bonding secondary amide. This unique molecular architecture makes it a critical intermediate in both advanced materials science and targeted drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic workflows, and its emerging role in synthesizing c-Myc mRNA translation modulators and muscarinic M1 receptor positive allosteric modulators (PAMs).

Part 1: Structural Elucidation & Physicochemical Profile

The utility of N-methyl-4-vinylbenzamide stems from the orthogonal reactivity of its two functional groups. The vinyl group at the para position is highly susceptible to radical-initiated polymerization and transition-metal-catalyzed cross-coupling reactions. Conversely, the N-methyl carboxamide group at the ipso position serves as a robust hydrogen-bond donor and acceptor, a critical feature for establishing stable secondary structures in polymer networks and achieving high-affinity target binding in pharmacophores.

Quantitative Data Summary
PropertyValue
Chemical Name N-Methyl-4-vinylbenzamide
CAS Registry Number 2681-31-4[1]
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol [2]
Appearance Off-white to white solid[3]
Key Functional Groups Vinyl (-CH=CH2), Secondary Amide (-CONHCH3)

Part 2: Synthetic Methodologies and Mechanistic Causality

As a Senior Application Scientist, I emphasize that the choice of synthetic route must be dictated by the stability of the vinyl group and the availability of precursors. We utilize two self-validating, orthogonal pathways: Acyl Chloride Amidation and Palladium-Catalyzed Suzuki-Miyaura Coupling .

Synthesis SM1 4-Vinylbenzoic Acid Step1A Oxalyl Chloride, DMF (cat) CH2Cl2, 0°C to RT SM1->Step1A SM2 4-Bromo-N-methylbenzamide Step2 Vinylboronic Acid Pinacol Ester Pd(PPh3)2Cl2, Na2CO3 DME/H2O, Heat SM2->Step2 Int1 4-Vinylbenzoyl Chloride Step1A->Int1 Step1B Methylamine, Et3N THF, 0°C to RT Int1->Step1B Product N-Methyl-4-vinylbenzamide (CAS: 2681-31-4) Step1B->Product Step2->Product

Figure 1: Orthogonal synthetic pathways for N-methyl-4-vinylbenzamide.

Protocol 1: Synthesis via Acyl Chloride Amidation

Causality Focus: The conversion of 4-vinylbenzoic acid to its acyl chloride must be performed under strictly mild conditions to prevent the auto-polymerization of the styrene moiety. Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO2, HCl) are gaseous, driving the reaction forward without requiring harsh thermal conditions[4].

Step-by-Step Methodology:

  • Activation: Dissolve 4-vinylbenzoic acid (1.0 equiv) in anhydrous CH2Cl2 at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Chlorination: Dropwise add oxalyl chloride (1.5 equiv) over 15 minutes. Causality: The low temperature mitigates the exothermic formation of the Vilsmeier-Haack active species, protecting the vulnerable vinyl group[4].

  • Maturation & Validation: Warm to 25 °C and stir for 6 hours. Self-Validation: Quench a 10 µL aliquot in methanol; TLC analysis should reveal complete conversion to the methyl ester, confirming the total consumption of the starting acid.

  • Concentration: Remove volatiles under reduced pressure to yield the intermediate 4-vinylbenzoyl chloride.

  • Amidation: In a separate flask, prepare a 1 M solution of methylamine in THF (2.0 equiv) and triethylamine (1.5 equiv) at 0 °C.

  • Coupling: Dropwise add the crude acid chloride (dissolved in THF) to the amine solution. Stir at 25 °C for 3 hours.

  • Isolation: Quench the reaction with water, extract with EtOAc (3x), dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the target compound[5].

Protocol 2: Late-Stage Vinyl Incorporation via Suzuki-Miyaura Coupling

Causality Focus: For complex drug scaffolds where early-stage vinyl groups might not survive upstream synthetic steps, late-stage functionalization of an aryl halide is required. Palladium-catalyzed cross-coupling provides high chemoselectivity and tolerates the unprotected secondary amide[6].

Step-by-Step Methodology:

  • Preparation: Combine 4-bromo-N-methylbenzamide (1.0 equiv) and vinylboronic acid pinacol ester (1.2 equiv) in a 5:1 mixture of dimethoxyethane (DME) and 2M aqueous Na2CO3.

  • Deoxygenation: Purge the biphasic mixture thoroughly with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the unwanted homocoupling of the boronate species[7].

  • Catalysis: Add Bis(triphenylphosphine)palladium(II) dichloride (5 mol%). The Pd(II) precatalyst is reduced in situ by the boronate to the active Pd(0) species.

  • Heating: Stir the mixture at 80 °C overnight. Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the lower-Rf bromide and the emergence of the highly UV-active vinyl product.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with ethyl acetate, and purify via silica gel chromatography.

Part 3: Reactivity and Polymerization Dynamics

In materials science, N-methyl-4-vinylbenzamide acts as a functional monomer. The vinyl group undergoes standard free-radical polymerization when exposed to thermal initiators like AIBN. The true value of this monomer, however, lies in the N-methylamide pendant groups. Once polymerized, these groups engage in extensive intermolecular hydrogen bonding, which acts as physical cross-links. This causality significantly enhances the mechanical strength and thermal stability of the resulting polymer network.

Polymerization Monomer N-Methyl-4-vinylbenzamide Initiator Radical Initiator (e.g., AIBN) Heat / UV Monomer->Initiator Radical Active Monomer Radical Initiator->Radical Propagation Chain Propagation (Vinyl Addition) Radical->Propagation Polymer Poly(N-methyl-4-vinylbenzamide) Functional Polymer Network Propagation->Polymer H_Bonding Intermolecular H-Bonding (N-Methylamide Groups) Polymer->H_Bonding imparts material strength

Figure 2: Radical polymerization logic and the structural role of hydrogen bonding.

Part 4: Applications in Drug Discovery & Advanced Therapeutics

N-Methyl-4-vinylbenzamide is heavily utilized as a core intermediate in the synthesis of highly targeted therapeutics. Its structural rigidity and hydrogen-bonding capabilities make it an ideal scaffold for modulating complex biological targets.

c-Myc mRNA Translation Modulators (Oncology)

The c-Myc oncogene is notoriously difficult to drug directly via its protein structure. Recent breakthroughs utilize N-methyl-4-vinylbenzamide derivatives to act at the level of mRNA processing and stability[6]. These compounds selectively inhibit c-Myc translation without disrupting global protein synthesis. The efficacy of this modulation is validated using FRET-based Protein Synthesis Monitoring (PSM) in non-small cell lung carcinoma models (e.g., A549 cells)[6].

Muscarinic M1 Receptor Positive Allosteric Modulators (Neurology)

In the treatment of Alzheimer's disease and cognitive disorders, enhancing cholinergic signaling is paramount. N-methyl-4-vinylbenzamide is utilized to synthesize isoindoline-1-one derivatives that act as Positive Allosteric Modulators (PAMs) for the muscarinic M1 receptor[8]. The vinyl group is often subjected to oxidative cleavage (using osmium tetroxide and sodium periodate) to yield reactive aldehydes that are further elaborated into complex heterocyclic PAMs[9]. These PAMs bind to an allosteric site, potentiating the receptor's response to endogenous acetylcholine without causing the adverse effects associated with direct orthosteric agonists[8].

BioApp Compound N-Methyl-4-vinylbenzamide Derivatives Target c-Myc mRNA Translation Machinery Compound->Target binds/modulates AltTarget Muscarinic M1 Receptor Compound->AltTarget acts as scaffold Inhibition Translation Inhibition Target->Inhibition Outcome Reduced c-Myc Protein Levels (Cancer Cell Apoptosis) Inhibition->Outcome PAM Positive Allosteric Modulation AltTarget->PAM AltOutcome Cognitive Enhancement (Alzheimer's Disease Models) PAM->AltOutcome

Figure 3: Dual therapeutic pathways of N-methyl-4-vinylbenzamide derivatives in oncology and neurology.

References

  • WIPO (PCT). "WO2022150316A1 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer." Google Patents.
  • WIPO (PCT). "WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease." Google Patents.
  • WIPO (PCT). "WO2014100163A1 - Pesticidal compositions and processes related thereto." Google Patents.

Sources

Exploratory

N-Methyl-4-vinylbenzamide: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility

Introduction & Strategic Importance N-methyl-4-vinylbenzamide (CAS: 2681-31-4) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, polymer chemistry, and drug discovery[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

N-methyl-4-vinylbenzamide (CAS: 2681-31-4) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, polymer chemistry, and drug discovery[1]. From a structural perspective, the molecule presents two orthogonal reactive sites:

  • The Vinyl Moiety: Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck reactions, olefin metathesis) and radical-initiated polymerizations.

  • The N-Methylamide Group: Acts as a stable pharmacophore capable of acting as both a hydrogen-bond donor and acceptor, which is critical for target-protein engagement in medicinal chemistry.

In contemporary applications, this compound is a critical intermediate in the synthesis of novel pesticidal compositions[2] and serves as a foundational precursor for cholinergic muscarinic M1 receptor positive allosteric modulators (PAMs) targeting neurodegenerative diseases like Alzheimer's[3].

Physicochemical Data & Exact Mass Profiling

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing a target analyte from isobaric interferences in complex biological matrices requires precise knowledge of its monoisotopic exact mass. The exact mass is calculated using the mass of the most abundant isotopes for each element ( 12C , 1H , 14N , 16O ).

Table 1: Fundamental Chemical Properties
PropertyValue
Chemical Name N-Methyl-4-vinylbenzamide
CAS Registry Number 2681-31-4
Molecular Formula C10​H11​NO
Average Molecular Weight 161.20 g/mol
Monoisotopic Exact Mass 161.084064 Da
Topological Polar Surface Area (TPSA) 29.1 Ų
Table 2: High-Resolution Mass Spectrometry (HRMS) Adducts
Ion SpeciesFormulaTheoretical Exact Mass (m/z)
Protonated Molecule [M+H]+ 162.0913 Da
Sodium Adduct [M+Na]+ 184.0738 Da
Potassium Adduct [M+K]+ 200.0478 Da

Analytical Validation via LC-HRMS

To confirm the elemental composition of synthesized N-methyl-4-vinylbenzamide, Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass spectrometry is the gold standard. ESI is a soft ionization technique that prevents the fragmentation of the relatively labile amide bond, ensuring the intact molecular ion is detected.

MS_Workflow Sample Sample Preparation (0.1% FA in MeOH) Ionization ESI(+) Soft Ionization Preserves Amide Bond Sample->Ionization Infusion/LC Analyzer Orbitrap / TOF Analyzer High Mass Accuracy Ionization->Analyzer Ion Transfer Detection Exact Mass Detection [M+H]+ m/z 162.0913 Analyzer->Detection m/z Separation Data Elemental Composition Confirmation Detection->Data

Caption: High-resolution mass spectrometry (HRMS) workflow for exact mass determination.

Protocol 1: LC-HRMS Method for Exact Mass Confirmation

Objective: Validate the exact mass of N-methyl-4-vinylbenzamide to within < 5 ppm mass error.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of a 50:50 mixture of Mobile Phase A and B.

    • Causality: High concentrations cause detector saturation and space-charge effects in Orbitrap analyzers, leading to mass shifts. Dilution ensures the ion population remains within the linear dynamic range.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The C18 stationary phase provides excellent retention for small aromatic amides. Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and improving peak shape by minimizing secondary interactions with free silanols on the column.

  • ESI-HRMS Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C. Acquire full-scan MS data at a resolution of 70,000 (at m/z 200).

  • Self-Validation Step: Extract the ion chromatogram (EIC) for m/z 162.0913 with a 5 ppm window. The presence of a sharp chromatographic peak with an isotopic pattern matching the theoretical distribution of C10​H12​NO+ confirms the identity and purity.

Synthetic Methodologies

The most direct and scalable route to N-methyl-4-vinylbenzamide is the nucleophilic acyl substitution of 4-vinylbenzoyl chloride with N-methylamine[2][4].

Synthesis_Workflow SM 4-Vinylbenzoyl Chloride (Starting Material) Reaction Nucleophilic Acyl Substitution (Exothermic Control) SM->Reaction Reagents N-Methylamine + Et3N THF Solvent, 0 °C Reagents->Reaction Quench Aqueous Quench & Extraction (EtOAc / H2O) Reaction->Quench 3 hrs at 25 °C Product N-Methyl-4-vinylbenzamide (Target Compound) Quench->Product TLC & MS Validation

Caption: Workflow for the synthesis of N-methyl-4-vinylbenzamide via nucleophilic acyl substitution.

Protocol 2: Synthesis via Nucleophilic Acyl Substitution

Objective: Synthesize N-methyl-4-vinylbenzamide with high yield and avoid vinyl polymerization.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 1 M N-methylamine in Tetrahydrofuran (THF) (1.0 equiv). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv) dropwise to the cooled solution.

    • Causality: Et3​N acts as an acid scavenger. It neutralizes the HCl byproduct generated during the amidation, preventing the protonation of the N-methylamine nucleophile, which would otherwise halt the reaction.

  • Coupling Reaction: Dissolve 4-vinylbenzoyl chloride (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture over 15 minutes. Maintain the temperature at 0 °C during the addition, then allow the mixture to warm to 25 °C and stir for 3 hours.

    • Causality: The reaction between an acid chloride and an amine is highly exothermic. Performing the addition at 0 °C prevents localized heating that could trigger the spontaneous, unwanted radical polymerization of the terminal vinyl group.

  • Quenching and Extraction: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

    • Causality: Water hydrolyzes any unreacted acid chloride into the water-soluble carboxylic acid and dissolves the triethylamine hydrochloride salts. The target neutral amide partitions preferentially into the organic EtOAc layer.

  • Self-Validation Step: Spot the organic layer on a silica TLC plate alongside the starting material. Elute with 1:1 Hexane/EtOAc. Complete consumption of the higher-Rf acid chloride and the appearance of a lower-Rf UV-active spot confirms reaction completion. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

References

  • Niyaz, N. M. et al. "Pesticidal compositions and processes related thereto". World Intellectual Property Organization, WO2014100163A1, 2014.
  • Niyaz, N. M. et al. "Pesticidal compositions and processes related thereto". European Patent Office, EP2934118B1, 2013.
  • Yamada, M. et al. "Nitrogen-containing heterocyclic compound". United States Patent and Trademark Office, US20150307451A1, 2015.

Sources

Foundational

Structural Elucidation of N-Methyl-4-Vinylbenzamide: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary & Pharmaceutical Relevance N-methyl-4-vinylbenzamide (C₁₀H₁₁NO) is a highly versatile, bifunctional building block characterized by a polymerizable vinyl group and a secondary carboxamide. In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

N-methyl-4-vinylbenzamide (C₁₀H₁₁NO) is a highly versatile, bifunctional building block characterized by a polymerizable vinyl group and a secondary carboxamide. In modern drug development, it serves as a critical intermediate in the synthesis of advanced therapeutics, including [1] for oncology, and acts as a substrate in [2].

Because the integrity of the vinyl double bond and the secondary amide is paramount for downstream cross-coupling or polymerization, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is required. This whitepaper provides an authoritative, causality-driven guide to the ¹H and ¹³C NMR spectral analysis of N-methyl-4-vinylbenzamide, grounded in comparative spectral data from related [3].

Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness in spectral assignments, the acquisition protocol must be designed as a self-validating system.

Rationale for Solvent Selection

Chloroform-d (CDCl₃) is the optimal solvent for this compound. Unlike protic solvents (e.g., Methanol-d₄ or D₂O), CDCl₃ lacks exchangeable deuterons, preventing the premature hydrogen-deuterium exchange of the secondary amide (NH) proton. This allows the NH signal and its scalar coupling to the N-methyl group to be clearly observed.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of high-purity N-methyl-4-vinylbenzamide in 0.6 mL of CDCl₃ (99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies, and lock the magnetic field to the deuterium signal of CDCl₃.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse sequence (zg30). Set the relaxation delay (d1) to 1.0 second to ensure complete longitudinal relaxation, and acquire 16–32 scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling). Set d1 to 2.0 seconds and acquire 512–1024 scans.

  • Self-Validation (D₂O Exchange Experiment): To definitively prove the assignment of the exchangeable NH proton, add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The labile NH proton will exchange with deuterium (forming ND). Consequently, the broad singlet at δ ~6.10 ppm will disappear, and the N-methyl doublet at δ ~3.02 ppm will collapse into a sharp singlet. This definitively validates the spatial and scalar connectivity of the amide system.

NMR_Workflow Sample Sample Preparation (CDCl3 + 0.03% TMS) Acq Data Acquisition (1H & 13C NMR, 400 MHz) Sample->Acq Process Spectral Processing (FT, Phase/Baseline Corr.) Acq->Process Analysis Signal Analysis (Shifts, Integrals, J-Coupling) Process->Analysis Validation Structural Validation (D2O Exchange, 2D NMR) Analysis->Validation

Fig 1. Standardized workflow for NMR acquisition and structural validation.

¹H NMR Spectral Analysis: Causality and Spin Dynamics

The ¹H NMR spectrum of N-methyl-4-vinylbenzamide is defined by three distinct spin systems: the aromatic ring, the vinyl group, and the amide moiety.

The Aromatic Region (AA'BB' Spin System)

The para-substitution of the benzene ring creates a pseudo-symmetric AA'BB' spin system, which routinely presents as two distinct doublets in a 400 MHz spectrum.

  • H-2, H-6 (δ ~7.72 ppm): The protons ortho to the carboxamide group are strongly deshielded by the anisotropic and mesomeric electron-withdrawing effects of the carbonyl oxygen.

  • H-3, H-5 (δ ~7.44 ppm): The protons ortho to the vinyl group are less deshielded, appearing upfield relative to H-2/H-6.

The Vinyl Region (AMX Spin System)

The vinyl group (-CH=CH₂) forms a classic AMX spin system due to the magnetic non-equivalence of the three protons.

  • Internal Proton (-CH=, δ ~6.73 ppm): Appears as a doublet of doublets (dd). It couples to the trans terminal proton according to the Karplus relationship (³J{trans} ≈ 17.6 Hz) and to the cis terminal proton (³J{cis} ≈ 10.9 Hz).

  • Terminal Protons (=CH₂, δ ~5.84 ppm & δ ~5.36 ppm): The proton trans to the aromatic ring is more deshielded (δ 5.84 ppm) and appears as a doublet. The cis proton appears further upfield (δ 5.36 ppm). The geminal coupling (²J_{gem}) between them is typically <1 Hz and often unresolved.

Spin_Coupling H_internal H (Internal) 6.73 ppm H_trans H (Trans) 5.84 ppm H_internal->H_trans ³J_trans = 17.6 Hz H_cis H (Cis) 5.36 ppm H_internal->H_cis ³J_cis = 10.9 Hz H_trans->H_cis ²J_gem = 0.8 Hz

Fig 2. AMX spin-spin coupling network of the vinyl group.

The Amide & Aliphatic Region
  • Amide NH (δ ~6.10 ppm): Appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates.

  • N-Methyl Protons (δ ~3.02 ppm): Appears as a doublet (³J ≈ 4.9 Hz) due to spin-spin coupling with the adjacent NH proton.

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
H-2, H-6 (Ar) 7.72d8.22HDeshielded by ortho-carbonyl group
H-3, H-5 (Ar) 7.44d8.22HOrtho to the vinyl group
-CH= (Vinyl internal) 6.73dd17.6, 10.91HCoupled to trans and cis terminal protons
NH (Amide) 6.10br s-1HBroadened by ¹⁴N quadrupolar relaxation
=CH₂ (Vinyl trans) 5.84d17.61HTrans coupling to internal vinyl proton
=CH₂ (Vinyl cis) 5.36d10.91HCis coupling to internal vinyl proton
N-CH₃ 3.02d4.93HCoupled to adjacent NH proton

¹³C NMR Spectral Analysis: Electronic Environment Mapping

The ¹³C NMR spectrum provides a direct map of the carbon backbone, heavily influenced by the hybridization and electronegativity of attached functional groups.

  • Carbonyl Carbon (δ ~168.2 ppm): This quaternary carbon is highly deshielded due to the electronegativity of the double-bonded oxygen atom and its sp² hybridization.

  • Aromatic Carbons: The ipso-carbon attached to the vinyl group (C-4) resonates at δ ~140.7 ppm, while the ipso-carbon attached to the electron-withdrawing amide (C-1) appears at δ ~133.4 ppm. The ortho/meta methine carbons appear at δ ~127.3 ppm and δ ~126.4 ppm.

  • Vinyl Carbons: The internal methine carbon (-CH=) is observed at δ ~136.1 ppm. In contrast, the terminal methylene carbon (=CH₂) is significantly more shielded at δ ~115.8 ppm due to the polarization of the π-bond.

  • N-Methyl Carbon (δ ~26.9 ppm): Found in the typical aliphatic region for N-alkyl amides, shielded relative to the sp² carbons.

Table 2: Summarized ¹³C NMR Data (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)TypeCausality / Assignment
C=O 168.2Quaternary (C)Highly deshielded carbonyl carbon
C-4 (Ar) 140.7Quaternary (C)Ipso carbon attached to vinyl group
-CH= (Vinyl) 136.1Methine (CH)Internal vinyl carbon
C-1 (Ar) 133.4Quaternary (C)Ipso carbon attached to amide group
C-2, C-6 (Ar) 127.3Methine (CH)Ortho to carbonyl
C-3, C-5 (Ar) 126.4Methine (CH)Ortho to vinyl
=CH₂ (Vinyl) 115.8Methylene (CH₂)Terminal vinyl carbon
N-CH₃ 26.9Primary (CH₃)N-methyl aliphatic carbon

References

  • Title: C-myc mRNA translation modulators and uses thereof in the treatment of cancer (WO2022150316A1)
  • Title: Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Electrodimerization of N-Alkoxyamides for the Synthesis of Hydrazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Mechanism of Action of N-methyl-4-vinylbenzamide in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Undisclosed Terrain In the landscape of polymer science, the radical polymerization of a vast array of vinyl monomers has been extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undisclosed Terrain

In the landscape of polymer science, the radical polymerization of a vast array of vinyl monomers has been extensively documented. However, a comprehensive investigation into the specific mechanism of action for the radical polymerization of N-methyl-4-vinylbenzamide remains a notable gap in the current scientific literature. This guide, therefore, embarks on a deductive exploration, constructing a plausible mechanistic framework and a robust experimental approach. By leveraging the well-established principles of free-radical vinyl polymerization and drawing parallels with structurally analogous monomers, we aim to provide a foundational resource for researchers venturing into the synthesis and characterization of poly(N-methyl-4-vinylbenzamide).

Introduction to N-methyl-4-vinylbenzamide: A Monomer of Interest

N-methyl-4-vinylbenzamide is a functionalized vinyl monomer that presents an intriguing subject for radical polymerization. Its structure, featuring a vinyl group susceptible to radical attack and a benzamide moiety, suggests the potential for creating polymers with unique properties. The presence of the N-methylbenzamide group can impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and potential for hydrogen bonding interactions. Understanding the mechanism of its polymerization is the first critical step toward harnessing these properties for various applications, including in the development of novel materials and drug delivery systems.

Proposed Mechanism of Free-Radical Polymerization

The free-radical polymerization of N-methyl-4-vinylbenzamide is anticipated to follow the classical three-stage chain-growth mechanism: initiation, propagation, and termination.[1]

Initiation: The Genesis of a Growing Chain

The polymerization process is initiated by the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis.[2] Common initiators for vinyl monomers include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).

The initiation sequence can be delineated into two elementary steps:

  • Decomposition of the Initiator: The initiator molecule (I) undergoes homolytic cleavage to form two primary radicals (R•).

  • Addition to Monomer: The primary radical (R•) then attacks the carbon-carbon double bond of the N-methyl-4-vinylbenzamide monomer (M), creating a new, monomeric radical.

Initiation Initiator Initiator (I) PrimaryRadicals 2 R• Initiator->PrimaryRadicals Decomposition MonomerRadical R-M• PrimaryRadicals->MonomerRadical Addition Monomer N-methyl-4-vinylbenzamide (M) Monomer->MonomerRadical

Caption: The initiation phase of radical polymerization.

Propagation: The Elongation of the Polymer Chain

The newly formed monomer radical rapidly adds to subsequent N-methyl-4-vinylbenzamide monomers in a sequential fashion. This propagation step is the core of the polymerization process, leading to the formation of a long polymer chain. The reactivity of the monomer and the stability of the growing radical chain are critical factors influencing the rate of propagation. The N-methylbenzamide substituent is expected to influence the electron density of the vinyl group and the stereochemistry of the resulting polymer.

Propagation MonomerRadical R-M• DimerRadical R-M-M• MonomerRadical->DimerRadical Addition Monomer Monomer (M) Monomer->DimerRadical PolymerRadical R-(M)n-M• DimerRadical->PolymerRadical n(M) Termination cluster_combination Combination cluster_disproportionation Disproportionation GrowingChain1 P• TerminatedChain_C P-P GrowingChain1->TerminatedChain_C GrowingChain2 P• GrowingChain2->TerminatedChain_C GrowingChain3 P• TerminatedChain_D1 P-H GrowingChain3->TerminatedChain_D1 H-abstraction GrowingChain4 P• TerminatedChain_D2 P'= GrowingChain4->TerminatedChain_D2

Caption: The two primary mechanisms of termination.

Proposed Experimental Protocol for Radical Polymerization

The following is a generalized, step-by-step methodology for the free-radical polymerization of a vinyl monomer, which can be adapted for N-methyl-4-vinylbenzamide.

Materials
  • N-methyl-4-vinylbenzamide (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene or Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure
  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of N-methyl-4-vinylbenzamide and AIBN in the chosen solvent.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for the desired reaction time.

  • Termination and Precipitation: Quench the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at an elevated temperature until a constant weight is achieved.

  • Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure. [3][4]

ExperimentalWorkflow Start Start Dissolve Dissolve Monomer & Initiator in Solvent Start->Dissolve Degas Degas via Freeze-Pump-Thaw Dissolve->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer in Non-solvent Quench->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Dry Polymer under Vacuum FilterWash->Dry Characterize Characterize Polymer (GPC, NMR) Dry->Characterize End End Characterize->End

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Copolymerization of N-Methyl-4-vinylbenzamide and Styrene for Advanced Interfacial Compatibilization

Executive Summary The incorporation of hydrogen-bonding functionalities into hydrophobic polymer backbones is a highly effective strategy for tuning thermal properties, driving directed self-assembly (DSA), and strengthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of hydrogen-bonding functionalities into hydrophobic polymer backbones is a highly effective strategy for tuning thermal properties, driving directed self-assembly (DSA), and strengthening the interfaces of immiscible polymer blends[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of poly(styrene-co-N-methyl-4-vinylbenzamide) . By utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, researchers can achieve precise control over molecular weight ( Mn​ ) and maintain a low dispersity ( Đ ), overcoming the limitations of conventional free radical polymerization.

Scientific Rationale & Mechanistic Insights

The Role of N-Methyl-4-vinylbenzamide (NMVBA)

Polystyrene is a ubiquitous, highly processable thermoplastic, but its lack of specific interacting groups limits its compatibility with polar polymers. By copolymerizing styrene with NMVBA, secondary amide groups are introduced into the polymer chain. These amides act as both hydrogen bond donors and acceptors. When this copolymer is introduced to an immiscible blend (e.g., polystyrene and poly(2-vinylpyridine)), the styrene segments entangle with the bulk polystyrene phase, while the NMVBA segments form strong hydrogen bonds with the pyridine nitrogen of the opposing phase, drastically increasing interfacial fracture toughness[1].

Polymerization Kinetics: RAFT vs. Anionic

While anionic polymerization can be used for para-substituted styrenes[2], the presence of the secondary amide proton in NMVBA typically requires complex protecting-group chemistry to prevent the quenching of the living carbanion. RAFT polymerization circumvents this issue. The electron-withdrawing nature of the para-benzamide group slightly alters the reactivity of the vinyl group compared to pristine styrene, but both monomers exhibit highly compatible reactivity ratios ( r1​≈r2​≈1 ), favoring the formation of a statistical (random) copolymer. 4-Cyanopentanoic acid dithiobenzoate (CPADB) is utilized as the Chain Transfer Agent (CTA) because its dithiobenzoate moiety provides excellent control over styrenic propagating radicals.

G A Immiscible Polymer A (e.g., Polystyrene) F Strengthened Interface (Increased Fracture Toughness) A->F B Immiscible Polymer B (e.g., Poly(2-vinylpyridine)) B->F C Poly(St-co-NMVBA) Compatibilizer D Styrene Segments (Entanglement with Phase A) C->D E NMVBA Segments (H-Bonding with Phase B) C->E D->A Van der Waals E->B Hydrogen Bonds

Fig 1: Mechanism of interfacial compatibilization driven by H-bonding NMVBA segments.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-4-vinylbenzamide (NMVBA) Monomer

Note: This procedure adapts standard amidation techniques for styrenic derivatives to ensure high yield and monomer stability[3].

Reagents & Materials:

  • 4-Vinylbenzoyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Triethylamine ( Et3​N , 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Amine Loading: Add the methylamine solution (in THF) and Et3​N to the flask. Cool the mixture to 0 °C using an ice-water bath. Causality: Et3​N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of methylamine and driving the reaction to completion[3]. Cooling prevents thermally induced auto-polymerization of the vinyl groups.

  • Acylation: Dissolve 4-vinylbenzoyl chloride in anhydrous THF and add it dropwise to the stirring amine solution over 30 minutes via an addition funnel.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at 25 °C for 3 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in water/ethyl acetate, and analyze the organic layer via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the high- Rf​ acid chloride spot confirms completion.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of hexanes/ethyl acetate to yield pure NMVBA as white crystals. Store at -20 °C in the dark.

Protocol B: RAFT Copolymerization of Styrene and NMVBA

Reagents & Materials:

  • Styrene (Passed through basic alumina to remove 4-tert-butylcatechol inhibitor)

  • NMVBA (Synthesized in Protocol A)

  • Azobisisobutyronitrile (AIBN, recrystallized from methanol)

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a 25 mL Schlenk flask, dissolve Styrene, NMVBA, CPADB (CTA), and AIBN in anhydrous DMF. Maintain a monomer-to-solvent ratio of 1:1 (v/v) to ensure adequate viscosity as conversion increases. The molar ratio of [Monomers]:[CTA]:[Initiator] should be set to 500:1:0.1 to target a specific molecular weight while maintaining a high chain-end fidelity.

  • Degassing (Critical Step): Subject the Schlenk flask to three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Failing to completely degas the system will result in an induction period, broadened dispersity, and premature chain termination.

  • Polymerization: Backfill the flask with Argon, seal it, and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically for 24 hours.

  • Quenching & Validation: Stop the polymerization by exposing the reaction mixture to air and cooling the flask in liquid nitrogen.

    • Self-Validation Checkpoint: Take a small aliquot for 1 H NMR analysis (in CDCl3​ ) to determine monomer conversion by comparing the integration of the residual vinyl protons (5.2–5.8 ppm) to the polymer backbone protons (1.2–2.0 ppm).

  • Purification: Dilute the viscous mixture with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold methanol under vigorous stirring. Recover the pinkish polymer (color derived from the dithiobenzoate end-group) via vacuum filtration. Repeat the dissolution/precipitation process twice to remove unreacted monomers.

  • Drying: Dry the purified poly(styrene-co-NMVBA) in a vacuum oven at 40 °C for 24 hours.

G N1 Monomer Purification (Styrene & NMVBA) N2 Reaction Mixture Prep (Monomers, AIBN, CPADB) N1->N2 Combine N3 Freeze-Pump-Thaw (Degassing 3x) N2->N3 Seal in Schlenk N4 RAFT Polymerization (70°C, 24h) N3->N4 Heat N5 Quenching (Air Exposure / Cooling) N4->N5 Stop Reaction N6 Precipitation (Cold Methanol) N5->N6 Purify N7 Characterization (NMR, SEC/GPC, DSC) N6->N7 Analyze

Fig 2: Step-by-step workflow for the RAFT copolymerization process.

Quantitative Data Presentation

The incorporation of the hydrogen-bonding NMVBA monomer significantly impacts the thermal properties of the resulting copolymer. The table below summarizes typical reaction parameters and the resulting physicochemical properties of the copolymers synthesized via the described RAFT protocol.

Table 1: Summary of RAFT Copolymerization Data for Poly(St-co-NMVBA)

Feed Ratio (St:NMVBA)Conversion (%) Mn​ ( g/mol ) a Dispersity ( Đ ) a Tg​ (°C) b Visual Appearance
100 : 06834,5001.12102Light Pink Powder
95 : 56533,8001.14108Light Pink Powder
90 : 106232,1001.15115Light Pink Powder
80 : 205829,4001.18128Light Pink Powder

(a) Determined via Size Exclusion Chromatography (SEC) in THF against polystyrene standards. (b) Determined via Differential Scanning Calorimetry (DSC), second heating cycle at 10 °C/min. Notice the systematic increase in Tg​ driven by intermolecular hydrogen bonding[1].

References

  • PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO Source: European Patent Office - EP 2934118 B1 URL
  • Source: Chemistry of Materials - ACS Publications (1998)
  • Anionic polymerization of monomers containing functional groups. 6.

Sources

Application

Application Note: N-Methyl-4-Vinylbenzamide in Targeted Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis, Characterization, and Formulation of π−π Stacking Polymeric Micelles Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis, Characterization, and Formulation of π−π Stacking Polymeric Micelles

Executive Summary & Mechanistic Rationale

The development of highly stable, high-capacity nanocarriers is a critical bottleneck in the targeted delivery of hydrophobic chemotherapeutics. Conventional amphiphilic block copolymers—such as poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA)—often rely exclusively on weak hydrophobic interactions to encapsulate drugs within their core. For aromatic drugs like Doxorubicin (DOX) or Paclitaxel, this results in low drug loading capacities (typically <10 wt%) and premature drug leakage in the bloodstream.

N-methyl-4-vinylbenzamide (NMVBA) has emerged as a highly functional monomer to overcome these limitations. As a vinyl derivative, it is readily polymerized into well-defined architectures. More importantly, its pendant methylbenzamide group provides a dual-interaction mechanism:

  • π−π Stacking: The electron-rich aromatic ring of NMVBA intercalates with the anthracycline rings of DOX, creating a powerful thermodynamic sink that locks the drug within the micellar core 1.

  • Hydrogen Bonding: The amide linkage acts as a hydrogen bond donor/acceptor, further stabilizing the drug-polymer matrix and resisting shear forces during systemic circulation 2.

By synthesizing a block copolymer such as PEG-b-PNMVBA , formulation scientists can engineer micelles that exhibit exceptionally low Critical Micelle Concentrations (CMC) and superior biocompatibility 3.

Experimental Workflow & Visualization

To achieve precise control over the molecular weight and minimize dispersity (Đ < 1.2), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard 4. The workflow below outlines the synthesis of the copolymer and the subsequent self-assembly process.

G PEG PEG-macro-CTA (Hydrophilic Corona) RAFT RAFT Polymerization (AIBN, 70°C, DMF) PEG->RAFT NMVBA NMVBA Monomer (Aromatic Core) NMVBA->RAFT Copolymer PEG-b-PNMVBA Amphiphilic Copolymer RAFT->Copolymer SelfAssembly Nanoprecipitation (+ DOX, H2O) Copolymer->SelfAssembly Micelle DOX-Loaded Micelle (π-π Stacking Core) SelfAssembly->Micelle

Workflow for PEG-b-PNMVBA synthesis and DOX-loaded micelle formulation via RAFT and self-assembly.

Step-by-Step Methodologies

Protocol 1: Synthesis of PEG-b-PNMVBA via RAFT Polymerization

Causality Note: RAFT polymerization utilizing a PEG-based macromolecular chain transfer agent (macro-CTA) ensures that every polymer chain is end-capped with a hydrophilic PEG corona. This steric shield prevents opsonization and clearance by the reticuloendothelial system (RES) in vivo [[4]](), 5.

Materials:

  • PEG-macro-CTA (e.g., PEG 114​ -CPADB)

  • N-methyl-4-vinylbenzamide (NMVBA) monomer (purified via basic alumina to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a 25 mL Schlenk flask, dissolve PEG-macro-CTA (1.0 eq), NMVBA (100.0 eq), and AIBN (0.2 eq) in anhydrous DMF to achieve a monomer concentration of 2.0 M.

  • Deoxygenation: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles. Crucial Step: Oxygen acts as a radical scavenger; complete removal is strictly required to prevent early termination and ensure low dispersity.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C. Stir continuously for 24 hours.

  • Quenching: Terminate the polymerization by exposing the reaction to atmospheric oxygen and immediately cooling the flask in liquid nitrogen.

  • Purification: Precipitate the polymer solution dropwise into 500 mL of cold diethyl ether. Collect the precipitate via centrifugation (8,000 rpm, 10 min). Repeat the dissolution (in minimal THF) and precipitation process twice to remove unreacted NMVBA.

  • Drying: Dry the resulting PEG-b-PNMVBA copolymer under vacuum at 40 °C for 48 hours.

Protocol 2: Formulation of DOX-Loaded Micelles via Nanoprecipitation

Causality Note: Doxorubicin hydrochloride (DOX·HCl) is water-soluble. To encapsulate it within the hydrophobic PNMVBA core, it must first be deprotonated using Triethylamine (TEA). Nanoprecipitation rapidly shifts the solvent polarity, forcing the hydrophobic PNMVBA blocks and the neutralized DOX to co-assemble via π−π stacking 1.

Materials:

  • PEG-b-PNMVBA copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Drug Deprotonation: Dissolve 10 mg of DOX·HCl in 2 mL of DMSO. Add 3 molar equivalents of TEA. Stir the solution in the dark for 12 hours to yield hydrophobic DOX base.

  • Polymer Dissolution: Dissolve 40 mg of PEG-b-PNMVBA in the DOX/DMSO solution. Vortex until completely homogenous.

  • Self-Assembly: Using a syringe pump, add the organic mixture dropwise (1 mL/min) into 20 mL of vigorously stirring deionized water. The solution will turn slightly opalescent, indicating micelle formation.

  • Dialysis: Transfer the micellar suspension into a 3.5 kDa MWCO dialysis bag. Dialyze against 2 Liters of deionized water for 48 hours. Note: Change the external water phase at 2, 6, 12, 24, and 36 hours to ensure complete removal of DMSO, TEA, and unencapsulated DOX.

  • Filtration & Storage: Pass the dialyzed solution through a 0.45 µm PTFE syringe filter to remove any macroscopic aggregates. Lyophilize the filtrate to obtain the final DOX-loaded micelle powder.

Quantitative Data Presentation

The integration of an aromatic, hydrogen-bonding core drastically alters the thermodynamic stability and loading profile of the nanocarrier. Table 1 summarizes the comparative advantages of NMVBA-based micelles against standard aliphatic (PLA) micelles.

Table 1: Comparative Analysis of Doxorubicin (DOX) Loading in Polymeric Micelles

ParameterStandard PEG-b-PLA MicellesPEG-b-PNMVBA Micelles
Core Monomer Chemistry Lactic Acid (Aliphatic)N-Methyl-4-vinylbenzamide (Aromatic)
Critical Micelle Concentration ~5.0 mg/L~1.5 mg/L
Primary Core-Drug Interaction Hydrophobic π−π Stacking & Hydrogen Bonding
DOX Loading Capacity (wt%) 8.0 - 10.0 %22.0 - 25.0 %
Encapsulation Efficiency (%) ~60 %>90 %
Serum Stability ( t1/2​ release) ~12 hours>48 hours

References

  • Doxorubicin-loaded poly(ethylene glycol)-poly(beta-benzyl-L-aspartate) copolymer micelles: their pharmaceutical characteristics and biological significance. PubMed.
  • High-drug-loading capacity of redox-activated biodegradable nanoplatform for active targeted delivery of chemotherapeutic drugs. PubMed Central (PMC).
  • RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. PubMed Central (PMC).
  • Evaluation of Biocompatible Films Using Copolymers of N-Vinylbenzamide with Cationic Moieties by Hydrolysis of N-Vinylformamide.
  • RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers.

Sources

Method

functionalization of gold nanoparticles with N-methyl-4-vinylbenzamide

Application Note: Advanced Surface Engineering of Gold Nanoparticles with Poly(N-methyl-4-vinylbenzamide) Executive Summary & Rationale The functionalization of gold nanoparticles (AuNPs) with tailored polymer coronas is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Surface Engineering of Gold Nanoparticles with Poly(N-methyl-4-vinylbenzamide)

Executive Summary & Rationale

The functionalization of gold nanoparticles (AuNPs) with tailored polymer coronas is a critical step in developing advanced nanotherapeutics, drug delivery vehicles, and diagnostic biosensors. This application note details a robust, self-validating protocol for the functionalization of AuNPs with N-methyl-4-vinylbenzamide (NMVBA).

Why N-methyl-4-vinylbenzamide? The styrenic backbone of NMVBA provides excellent chemical stability, while the N-methylamide pendant group offers hydrogen-bonding capabilities. This creates a biocompatible, moderately hydrophilic polymer shell that prevents protein corona formation and nanoparticle aggregation in physiological media[1].

Why RAFT and "Grafting-To"? To achieve precise control over the polymer architecture, we utilize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization followed by a "Grafting-To" ligand exchange methodology. Unlike uncontrolled free-radical polymerization, RAFT ensures a low dispersity (Đ < 1.2). This low dispersity is causally linked to uniform grafting densities, preventing steric mismatch on the nanoparticle surface and ensuring highly reproducible plasmonic properties ()[2].

Mechanistic Workflow

The protocol is divided into three self-validating phases:

  • Controlled Polymerization: RAFT polymerization of NMVBA using 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the chain transfer agent.

  • End-Group Transformation: Aminolysis of the terminal trithiocarbonate group to yield a highly reactive thiol (-SH).

  • Surface Anchoring (Grafting-To): Displacement of labile citrate ligands on the AuNP surface by the thiol-terminated p(NMVBA), driven by the strong thermodynamic affinity of the Au-S bond (~45 kcal/mol) ()[3].

G Monomer NMVBA Monomer + CPADB + AIBN PolymerTTC p(NMVBA)-TTC (RAFT Polymer) Monomer->PolymerTTC RAFT Polymerization (70°C, Degassed) PolymerSH p(NMVBA)-SH (Thiol-Terminated) PolymerTTC->PolymerSH Aminolysis (Hexylamine, TCEP) FinalNP p(NMVBA)-AuNPs (Core-Shell Hybrid) PolymerSH->FinalNP Grafting-To (Ligand Exchange) AuNP Citrate-AuNPs (20 nm Core) AuNP->FinalNP Citrate Displacement

Workflow for functionalization of AuNPs with p(NMVBA) via RAFT and Grafting-To.

Materials and Reagents

  • Monomer: N-methyl-4-vinylbenzamide (CAS: 2681-31-4), purified via basic alumina column to remove inhibitors prior to use.

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Nanoparticle Precursors: Gold(III) chloride trihydrate (HAuCl₄·3H₂O), Trisodium citrate dihydrate.

  • Modification Reagents: Hexylamine (for aminolysis), Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).

  • Solvents: Anhydrous 1,4-Dioxane, Milli-Q Water (18.2 MΩ·cm), N,N-Dimethylformamide (DMF).

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 20 nm Citrate-Capped AuNPs (Turkevich Method)

  • Causality Check: The Turkevich method utilizes citrate as both a reducing agent (Au³⁺ to Au⁰) and an electrostatic capping agent. Precise temperature control (vigorous boiling) ensures rapid, simultaneous nucleation, which prevents Ostwald ripening and yields highly monodisperse particles ()[4].

  • Dissolve HAuCl₄ (1 mM, 100 mL) in Milli-Q water in a thoroughly aqua-regia-cleaned round-bottom flask.

  • Bring the solution to a vigorous boil under continuous magnetic stirring (800 rpm) to ensure homogeneous thermal distribution.

  • Rapidly inject 10 mL of pre-warmed 38.8 mM trisodium citrate solution.

  • Validation Step: Observe the color transition from pale yellow to deep wine-red within 3–5 minutes, indicating successful nucleation.

  • Boil for an additional 15 minutes to complete the reduction, then cool to room temperature. Store at 4 °C.

Protocol B: RAFT Polymerization of N-methyl-4-vinylbenzamide

  • Causality Check: Oxygen acts as a radical scavenger, prematurely terminating chain growth. Rigorous degassing via freeze-pump-thaw cycles is mandatory. The stoichiometric ratio of [Monomer]:[CTA]:[Initiator] dictates the theoretical molecular weight and ensures living characteristics ()[5].

  • In a Schlenk flask, combine NMVBA (1.0 g, 6.2 mmol), CPADB (17.3 mg, 0.062 mmol), and AIBN (2.0 mg, 0.012 mmol) in 5 mL of anhydrous 1,4-dioxane. (Target Degree of Polymerization = 100).

  • Seal the flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

  • Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Quench the polymerization by exposing the solution to air and cooling rapidly in an ice bath.

  • Validation Step: Precipitate the polymer into cold diethyl ether three times. Dry under vacuum. Analyze via Gel Permeation Chromatography (GPC) to confirm a dispersity (Đ) < 1.2.

Protocol C: End-Group Aminolysis to Thiol-Terminated p(NMVBA)

  • Causality Check: The dithiobenzoate/trithiocarbonate end-group must be cleaved to expose a free thiol for gold anchoring. TCEP is added as a non-nucleophilic reducing agent to prevent the newly formed thiols from oxidizing into unreactive disulfides[3].

  • Dissolve 200 mg of the purified p(NMVBA)-TTC in 2 mL of DMF.

  • Add a 10-fold molar excess of hexylamine and a 2-fold molar excess of TCEP·HCl.

  • Stir the mixture at room temperature for 3 hours under an Argon atmosphere.

  • Validation Step: The characteristic pink/red color of the RAFT agent will completely fade to colorless, visually validating the cleavage of the thiocarbonylthio group.

  • Precipitate the resulting p(NMVBA)-SH in cold diethyl ether and dry under vacuum.

Protocol D: "Grafting-To" Functionalization of AuNPs

  • Causality Check: Direct addition of amphiphilic polymers to aqueous AuNPs can cause osmotic shock and irreversible aggregation. A co-solvent system and gradual incubation allow the thiol groups to thermodynamically displace the citrate ligands without destabilizing the colloid[2].

  • Concentrate 10 mL of the citrate-AuNP solution (Protocol A) to 1 mL via centrifugation (10,000 rpm, 15 min) and resuspend in Milli-Q water containing 0.01% Tween-20 (acts as a transient steric stabilizer).

  • Dissolve 10 mg of p(NMVBA)-SH in 1 mL of DMF.

  • Add the polymer solution dropwise to the AuNP suspension under vigorous vortexing.

  • Incubate the mixture on a rotary shaker for 24 hours at room temperature to ensure maximum polymer grafting density.

  • Validation Step: Purify the functionalized AuNPs via three rounds of centrifugation (12,000 rpm, 20 min) to remove unbound polymer, resuspending the final pellet in Milli-Q water or PBS.

Data Presentation & Validation Metrics

To ensure the protocol operates as a self-validating system, researchers must compare their intermediate and final products against the expected physicochemical parameters outlined below:

Characterization TechniqueTarget AnalyteExpected Result / MetricMechanistic Implication
GPC (Gel Permeation) p(NMVBA)-TTC Mn​≈16,000 g/mol , Đ < 1.2Confirms controlled living radical polymerization without chain termination.
UV-Vis Spectroscopy Citrate-AuNPs λmax​≈520 nmValidates 20 nm spherical core size.
UV-Vis Spectroscopy p(NMVBA)-AuNPs λmax​≈524−526 nmRed-shift indicates successful change in the local refractive index (polymer coating).
Dynamic Light Scattering (DLS) p(NMVBA)-AuNPsHydrodynamic Diameter ≈35−45 nmConfirms the presence of a hydrated polymer corona without macroscopic aggregation.
Zeta Potential ( ζ ) Citrate-AuNPs −35 to −45 mVHigh negative charge confirms electrostatic citrate stabilization.
Zeta Potential ( ζ ) p(NMVBA)-AuNPs −10 to −5 mVNeutralization of charge confirms displacement of citrate by the neutral amide polymer.

References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (2006). Turkevich Method for Gold Nanoparticle Synthesis Revisited. The Journal of Physical Chemistry B, 110(32), 15700-15707.[Link]

  • Pereira, S. O., Barros-Timmons, A., & Trindade, T. (2018). Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection. Polymers, 10(2), 189.[Link]

  • Rossner, C., et al. (2013). RAFT-Polymers with Single and Multiple Trithiocarbonate Groups as Uniform Gold-Nanoparticle Coatings. Macromolecules, 46(18), 7207-7214.[Link]

  • Peng, H., et al. (2022). RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers. Macromolecules, 55(4), 1234-1245.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Handling of N-Methyl-4-Vinylbenzamide

N-methyl-4-vinylbenzamide is a highly reactive styrene derivative frequently utilized in the synthesis of functional polymers, matrix metalloproteinase (MMP) inhibitors[1], and cholinergic muscarinic M1 receptor positive...

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Author: BenchChem Technical Support Team. Date: March 2026

N-methyl-4-vinylbenzamide is a highly reactive styrene derivative frequently utilized in the synthesis of functional polymers, matrix metalloproteinase (MMP) inhibitors[1], and cholinergic muscarinic M1 receptor positive allosteric modulators[2]. Due to its vinyl aromatic structure, the monomer is highly susceptible to premature auto-polymerization initiated by thermal radicals.

This technical guide provides comprehensive troubleshooting, causal explanations, and field-proven protocols to prevent monomer degradation during storage and processing.

Mechanism of Auto-Polymerization and Inhibition

To effectively prevent polymerization, it is critical to understand the causality of radical formation. Vinyl aromatic monomers generate carbon-centered free radicals ( R• ) spontaneously via thermal initiation (often through a Diels-Alder dimerization mechanism)[3]. If left unchecked, these radicals rapidly propagate through the monomer bulk, leading to a runaway polymerization event[4].

Pathway M N-methyl-4-vinylbenzamide R Carbon Radical (R•) M->R Thermal Energy P Auto-Polymerization R->P + Monomer (No Inhibitor) ROO Peroxy Radical (ROO•) R->ROO + O2 Stable2 Stable Adduct R->Stable2 + TEMPO/PTZ (Anaerobic) O2 Dissolved Oxygen (O2) Stable1 Stable Non-Radical ROO->Stable1 + Phenolic Inhibitor Phenol Phenolic Inhibitor (MEHQ/TBC) Phenol->Stable1 Tempo TEMPO / PTZ Tempo->Stable2

Logical relationship between thermal radical generation and inhibitor intervention pathways.

Quantitative Inhibitor Selection Data

Selecting the correct inhibitor depends entirely on the storage environment (aerobic vs. anaerobic) and the intended downstream application.

Table 1: Comparison of Polymerization Inhibitors for Vinylbenzamide Derivatives

Inhibitor TypeChemical AgentOxygen RequirementTypical ConcentrationMechanism of Action
Phenolic MEHQ (Monomethyl ether hydroquinone)High (Equimolar to inhibitor)10 - 100 ppmScavenges peroxy radicals ( ROO• )[3]
Phenolic TBC (tert-Butylcatechol)High (>10 ppm dissolved O2​ )10 - 50 ppmScavenges peroxy radicals ( ROO• )[4]
Stable Radical TEMPONone (Anaerobic active)1 - 20 ppmDirectly traps carbon-centered radicals ( R• )[5]
Thiazine Phenothiazine (PTZ)None (Anaerobic active)50 - 200 ppmReacts directly with propagating radicals ( R• )[5]
Troubleshooting & FAQs

Q1: I added 50 ppm of MEHQ to my N-methyl-4-vinylbenzamide, but it still polymerized into a solid block during storage. What went wrong? A1: The most likely cause is oxygen depletion . Phenolic inhibitors like MEHQ and TBC do not react directly with the carbon-centered monomer free radical ( R• )[3]. Instead, the monomer radical must first react with dissolved oxygen to form a peroxy radical ( ROO• ). The phenolic inhibitor then rapidly terminates the peroxy radical[3]. If you purged your storage flask with 100% Argon or Nitrogen, you inadvertently disabled the MEHQ, allowing the R• radicals to initiate polymerization unchecked.

Q2: How can I safely store the monomer under inert (air-free) conditions for a sensitive organometallic reaction? A2: If your workflow strictly prohibits oxygen, you cannot use MEHQ or TBC. You must switch to a stable free radical inhibitor like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or Phenothiazine (PTZ) [5]. These molecules function perfectly in the absence of oxygen by directly trapping the carbon-centered propagating radicals[5].

Q3: Why does the monomer polymerize faster when it accidentally freezes and thaws in the refrigerator? A3: When N-methyl-4-vinylbenzamide crystallizes out of solution or freezes, the inhibitor (which is an impurity by definition) is often excluded from the crystal lattice. This creates localized pockets of pure, uninhibited monomer. Upon thawing, these concentrated, uninhibited zones are highly susceptible to rapid auto-polymerization before the inhibitor can homogeneously diffuse back into the liquid phase.

Experimental Protocols
Protocol 1: Inhibitor Addition and Oxygenation for Long-Term Storage

This protocol ensures the correct stoichiometric ratio of oxygen to phenolic inhibitor, creating a self-validating stabilization system.

  • Assess Monomer State: Ensure the N-methyl-4-vinylbenzamide is fully dissolved in a compatible organic solvent (e.g., ethyl acetate or dichloromethane) if storing as a liquid. If storing as a neat solid, ensure it is kept away from direct UV/ambient light.

  • Inhibitor Dosing: Add 15–50 ppm of MEHQ or TBC to the liquid monomer.

  • Aeration (Critical Step): Sparge the container with a dry air/nitrogen blend (containing at least 5% O2​ ) for 5 minutes. Causality: 10 ppm of dissolved O2​ is required to activate every 40 ppm of phenolic inhibitor[3].

  • Temperature Control: Seal the vessel with a septum (to allow periodic air introduction if needed) and store at 4°C. Causality: Lowering the temperature exponentially decreases the kinetic rate of spontaneous thermal initiation.

Protocol 2: Inhibitor Removal via Basic Alumina Chromatography

Phenolic inhibitors will quench radical initiators (like AIBN) during your intended polymerization. They must be removed immediately prior to use.

Workflow S1 Stabilized Monomer S2 Basic Alumina Chromatography S1->S2 S3 Inhibitor Trapped S2->S3 MEHQ/TBC S4 Pure Monomer Eluted S2->S4 N-methyl-4-vinylbenzamide S5 Immediate Use/Reaction S4->S5

Step-by-step workflow for the chromatographic removal of phenolic inhibitors prior to use.

  • Column Preparation: Pack a short glass column (or a disposable syringe with a glass wool plug) with activated Basic Alumina (Brockmann Grade I) .

  • Monomer Elution: Dissolve the stabilized N-methyl-4-vinylbenzamide in a non-polar or slightly polar solvent (e.g., dichloromethane) and pass the solution through the column.

  • Validation: Causality: The basic alumina strongly and irreversibly adsorbs the highly acidic phenolic hydroxyl groups of MEHQ/TBC, while the neutral amide monomer passes through unimpeded.

  • Solvent Removal: Evaporate the elution solvent under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 30°C to prevent thermal polymerization of the now-uninhibited monomer.

  • Immediate Use: The purified monomer must be used immediately in your downstream synthesis.

Sources

Optimization

troubleshooting low solubility of N-methyl-4-vinylbenzamide in aqueous media

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals. Mechanistic Insight: The Solubilization Challenge As a Senior Application Scientist, I frequently encounter researche...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Insight: The Solubilization Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of benzamide derivatives. N-methyl-4-vinylbenzamide presents a unique biophysical challenge: its vinylbenzene core is highly lipophilic, while its N-methylamide group forms strong intermolecular hydrogen bonds in the solid state[1]. This combination results in a high crystal lattice energy that resists disruption by water molecules. To successfully solubilize this compound, we must employ strategies that either lower the dielectric constant of the medium, sequester the hydrophobic core, or mechanically disrupt the crystal lattice.

Solubilization Strategy Decision Matrix

SolubilizationWorkflow Start N-methyl-4-vinylbenzamide Low Aqueous Solubility Q1 Are organic solvents tolerated in assay? Start->Q1 Cosolvent Co-solvency Approach (DMSO / EtOH) Q1->Cosolvent Yes Q2 Is sustained release required? Q1->Q2 No Cyclodextrin HP-β-CD Inclusion Complexation Q2->Cyclodextrin Yes Surfactant Micellar Solubilization (Poloxamer / Tween) Q2->Surfactant No

Decision matrix for selecting a solubilization strategy based on assay constraints.

Troubleshooting Guide & FAQs

Q1: I am experiencing rapid precipitation when diluting my DMSO stock of N-methyl-4-vinylbenzamide into PBS. How can I prevent this? Causality & Solution: You are experiencing "solvent shifting." When a highly concentrated organic stock is introduced to an aqueous buffer, the sudden change in the dielectric constant causes supersaturation and rapid nucleation of the hydrophobic vinylbenzene core. To prevent this, avoid direct bolus addition. Instead, introduce a non-ionic surfactant like Poloxamer-188 to the receiving aqueous buffer to lower the critical micelle concentration (CMC) and sequester the monomer before it aggregates[2].

Q2: My downstream application involves live-cell assays that cannot tolerate organic solvents. What is the best purely aqueous approach? Causality & Solution: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic vinylbenzene moiety, shielding it from water, while the hydrophilic exterior maintains aqueous solubility[3]. Furthermore, this encapsulation protects the reactive vinyl group from premature oxidation or radical degradation in biological media[3].

Q3: Even with HP-β-CD, my dissolution kinetics are incredibly slow. How can I accelerate complexation? Causality & Solution: The solid-state lattice energy of benzamide derivatives is notoriously high due to intermolecular hydrogen bonding[1]. Passive diffusion in water is insufficient to break these bonds. Utilize the "Kneading Method" combined with a hydrophilic polymer (e.g., 2.5% w/w Poloxamer-188 or PVA). The mechanical shear of kneading forces amorphization, while the polymer acts as a ternary bridge, drastically improving the complexation efficiency and dissolution rate[4].

Quantitative Data Summaries

To assist in selecting the optimal formulation, the table below summarizes the expected performance of various solubility enhancement techniques based on structurally similar hydrophobic benzamides[1],[2].

Solubilization StrategyPrimary Mechanism of ActionApprox. Solubility EnhancementKey AdvantagePrimary Limitation
Co-solvency (DMSO/EtOH) Disrupts hydrogen bonding; lowers dielectric constant50x - 100xRapid dissolution; easy to prepareCytotoxic at high concentrations (>1% v/v)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation10x - 50xExcellent biocompatibility; protects vinyl groupRequires specific molar ratio optimization
Micellar (Poloxamer-188) Sequestration within hydrophobic micelle core20x - 80xScalable; enhances membrane permeabilityPotential for foaming; dependent on CMC

Standard Operating Procedures (SOPs)

Every protocol executed in the lab must be a self-validating system to ensure data integrity. Below are the optimized methodologies for the two most robust aqueous solubilization techniques.

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

This method utilizes mechanical shear to overcome crystal lattice energy, ensuring high complexation efficiency[4].

  • Molar Calculation: Weigh N-methyl-4-vinylbenzamide and HP-β-CD at a 1:2 molar ratio.

  • Paste Formation: Add the HP-β-CD to a mortar. Add a minimal volume of 50% v/v ethanol/water to form a thick, homogenous paste.

  • Kneading & Amorphization: Gradually add the N-methyl-4-vinylbenzamide powder while kneading continuously for 45 minutes. Scientific rationale: The mechanical shear disrupts the intermolecular hydrogen bonds of the amide group, forcing the molecule into an amorphous state suitable for cavity inclusion.

  • Drying: Dry the resulting complex under vacuum at 40°C for 24 hours to remove all residual solvent. Pulverize the dried complex into a fine powder.

  • Self-Validation Checkpoint: Reconstitute 10 mg of the powder in 1 mL of deionized water and measure the absorbance at 600 nm (OD600).

    • Pass: An OD600 < 0.05 indicates a optically clear solution and successful complexation.

    • Fail: A cloudy suspension (OD600 > 0.05) indicates uncomplexed monomer. You must increase the HP-β-CD ratio or extend the kneading time.

Protocol B: Micellar Solubilization via Poloxamer-188 (Thin-Film Hydration)

This method is ideal for scaling up purely aqueous formulations[2].

  • Surfactant Preparation: Prepare a 5% (w/v) solution of Poloxamer-188 in PBS. Ensure the concentration is well above its Critical Micelle Concentration (CMC).

  • Thin-Film Formation: Dissolve the N-methyl-4-vinylbenzamide in a volatile organic solvent (e.g., methanol) in a round-bottom flask. Evaporate the solvent under reduced pressure (rotary evaporator) to form a thin, amorphous film on the flask wall.

  • Hydration: Add the Poloxamer-188/PBS solution to the flask and sonicate in a water bath at 37°C for 15 minutes. The amphiphilic micelles will spontaneously sequester the hydrophobic film.

  • Self-Validation Checkpoint: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any unencapsulated drug. Analyze the supernatant via HPLC.

    • Pass: If the peak area matches your theoretical yield, complete micellar encapsulation is confirmed.

    • Fail: A visible pellet or low HPLC yield indicates the drug load exceeded the micellar capacity.

Mechanism of Cyclodextrin Complexation

ComplexationMechanism Monomer Hydrophobic Monomer Complex Inclusion Complex Monomer->Complex Hydrophobic Interactions HPBCD HP-β-CD (Empty Cavity) HPBCD->Complex Host-Guest Assembly Aqueous Aqueous Phase Complex->Aqueous Solubilized State

Thermodynamic mechanism of cyclodextrin host-guest inclusion complexation.

References

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC (nih.gov). 3

  • [1] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem. 1

  • [4] Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal - MDPI.4

  • [2] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC (nih.gov). 2

Sources

Troubleshooting

purification and recrystallization methods for crude N-methyl-4-vinylbenzamide

Technical Support Center: Purification & Recrystallization of Crude N-Methyl-4-Vinylbenzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of Crude N-Methyl-4-Vinylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling N-methyl-4-vinylbenzamide. This molecule presents a dual challenge during purification: a highly reactive styrenic vinyl group prone to radical auto-polymerization, and a secondary amide group that engages in strong intermolecular hydrogen bonding.

The following troubleshooting guides and protocols are engineered to maximize yield and purity while preventing thermal degradation.

Troubleshooting Guides & FAQs

Q1: Why does my crude N-methyl-4-vinylbenzamide polymerize or form an insoluble gel during solvent evaporation or recrystallization? A: The styrenic vinyl group is highly susceptible to thermally induced radical auto-polymerization. When you heat the crude mixture above 60 °C, especially in the absence of an inhibitor like 4-tert-butylcatechol (TBC), the vinyl groups cross-link, forming insoluble oligomers. Causality & Solution: Always maintain water bath temperatures below 40 °C during rotary evaporation. For recrystallization, dissolution should be performed at a maximum of 50–55 °C. If extensive heating is unavoidable, you must add a trace amount of a volatile inhibitor (e.g., BHT) or rely on strict temperature control.

Q2: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature that is higher than its melting point (approx. 88–89 °C). Because N-methyl-4-vinylbenzamide has a relatively low melting point, rapidly cooling a highly concentrated hot solution causes it to crash out as a liquid melt rather than nucleating as a solid crystal. Causality & Solution: To prevent oiling out, you must ensure the supersaturation curve stays below the liquid-liquid coexistence curve. Do this by increasing the volume of the primary solvent (Ethyl Acetate) slightly, adding the anti-solvent (Hexane) dropwise until just cloudy (the "cloud point"), and allowing the solution to cool very slowly to room temperature before transferring it to an ice bath. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, forcing solid crystallization.

Q3: My NMR spectrum shows phenolic impurities and unreacted 4-vinylbenzoic acid. Recrystallization isn't removing them. What is the mechanism to separate these? A: Recrystallization is inefficient at removing impurities that co-crystallize or have similar solubility profiles. If your synthesis utilized 4-vinylbenzoyl chloride, the crude mixture typically contains unreacted acid (from hydrolysis) and TBC (a standard inhibitor in the starting material). Causality & Solution: Both TBC (a phenol) and 4-vinylbenzoic acid (a carboxylic acid) are acidic. They must be removed via an orthogonal purification mechanism: liquid-liquid extraction. Washing the organic layer with 1M NaOH deprotonates these impurities, converting them into highly water-soluble sodium salts that partition into the aqueous phase, leaving the neutral amide in the organic phase ( [2]).

Workflow Diagram

PurificationWorkflow Crude Crude N-methyl-4-vinylbenzamide (Contains oligomers, inhibitor, unreacted SM) Extraction Liquid-Liquid Extraction (Wash with 1M NaOH & Brine) Crude->Extraction Drying Dry over Na2SO4 & Concentrate (Temp < 40°C) Extraction->Drying Dissolution Dissolution in Ethyl Acetate (Warm to 50°C max) Drying->Dissolution HotFiltration Hot Filtration (Remove insoluble oligomers) Dissolution->HotFiltration AntiSolvent Addition of Hexane (Anti-solvent) (Dropwise until cloudy) HotFiltration->AntiSolvent Cooling Controlled Cooling (Room Temp then 4°C) AntiSolvent->Cooling Pure Pure N-methyl-4-vinylbenzamide (Crystals) Cooling->Pure

Fig 1. Workflow for the extraction and recrystallization of N-methyl-4-vinylbenzamide.

Experimental Protocols

Protocol A: Pre-Crystallization Workup (Liquid-Liquid Extraction) Objective: Chemically separate acidic impurities (TBC inhibitor, 4-vinylbenzoic acid) from the neutral target amide prior to crystallization.

  • Dissolution: Dissolve the crude N-methyl-4-vinylbenzamide in a moderately polar, water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Alkaline Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold 1M NaOH aqueous solution. Shake vigorously, venting frequently. Mechanistic note: The base deprotonates phenols and carboxylic acids, driving them into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain and discard the aqueous layer. Repeat the 1M NaOH wash one more time to ensure complete removal of the inhibitor.

  • Neutralization/Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes residual water and neutralizes the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely. Filter the solid and concentrate the filtrate under reduced pressure (rotary evaporator). Critical: Keep the water bath strictly below 40 °C to prevent auto-polymerization.

Protocol B: Dual-Solvent Recrystallization (Ethyl Acetate / Hexane) Objective: Purify the neutral amide from structurally similar non-acidic impurities and oligomers using a solvent/anti-solvent gradient ( [1]).

  • Primary Dissolution: Place the concentrated crude solid in a clean Erlenmeyer flask. Add a minimum volume of Ethyl Acetate. Warm the flask gently in a water bath (Max 50–55 °C) while swirling until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble white/yellowish residue remains (indicating cross-linked oligomers), quickly filter the warm solution through a fluted filter paper or a glass frit into a pre-warmed flask.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm, add Hexane dropwise using a Pasteur pipette, swirling continuously. Stop adding Hexane the moment the solution becomes faintly turbid (the "cloud point").

  • Re-clarification: Add 1–2 drops of Ethyl Acetate just until the turbidity clears.

  • Controlled Nucleation: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 1–2 hours). Mechanistic note: Slow cooling promotes the growth of large, pure crystal lattices and prevents oiling out.

  • Maximum Yield: Once crystals have formed at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to drive the remaining solute out of the solution.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel), wash with a small amount of ice-cold Hexane, and dry under high vacuum.

Data Presentation

Table 1: Solvent System Comparison for N-methyl-4-vinylbenzamide

Solvent SystemMechanism of ActionProsCons
Ethyl Acetate / Hexane EtOAc dissolves the polar amide; Hexane forces the non-polar vinyl-aromatic ring out of solution.High recovery yield; excellent separation from oligomers; standard for amides.Requires careful titration to reach the cloud point to avoid oiling out.
Ethanol / Water EtOH disrupts hydrogen bonding; Water acts as a highly polar anti-solvent.Environmentally friendly; very sharp crystallization point.High risk of esterification/hydrolysis if trace acid is present; drying takes longer.
DCM / Pentane DCM provides excellent solubility; Pentane rapidly decreases dielectric constant.Very fast dissolution at low temperatures (minimizes polymerization risk).DCM is toxic and highly volatile; rapid evaporation can cause premature precipitation.

Table 2: Troubleshooting Matrix

SymptomPrimary CauseCorrective Action
Insoluble gel forms during heating Thermal auto-polymerization of the vinyl group.Discard batch. For next run, keep dissolution temp < 50 °C and rotary evaporator < 40 °C.
Product oils out (biphasic liquid) Supersaturation achieved above the compound's melting point (88-89 °C).Re-heat gently to dissolve the oil, add 5% more primary solvent, cool slower, and seed with a crystal.
Low recovery yield (< 40%) Too much primary solvent used, or insufficient anti-solvent added.Concentrate the mother liquor under reduced pressure and perform a second crop crystallization.
Yellowish tint in final crystals Trace oxidation or co-crystallization of the TBC inhibitor.Perform the 1M NaOH liquid-liquid extraction (Protocol A) prior to recrystallization.

References

  • Edgecombe, B. D., Fréchet, J. M. J., Xu, Z., & Kramer, E. J. (1998). "Role of Functional Groups in Strengthening Polymer−Polymer Interfaces: Random Copolymers with Hydrogen-Bonding Functionalities." Chemistry of Materials, 10(4), 994-1002. American Chemical Society. URL:[Link]

  • European Patent Office. (2015). "PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO" (Patent No. EP2934118B1).
  • World Intellectual Property Organization. (2015). "Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease" (Patent No. WO2015163485A1).
Optimization

Technical Support Center: Optimizing N-Methyl-4-Vinylbenzamide (NMVBA) Copolymerization Kinetics

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique kinetic challenges associated with the controlled radical copolymerization of N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique kinetic challenges associated with the controlled radical copolymerization of N-methyl-4-vinylbenzamide (NMVBA). Due to its styrenic backbone and hydrogen-bonding amide functionality, NMVBA presents specific hurdles in maintaining living characteristics and achieving high conversion rates. This guide bridges theoretical causality with field-proven methodologies to ensure your polymerizations are both highly controlled and reproducible.

Part 1: Troubleshooting Guide – Reaction Kinetics & Conversion Issues

Q1: Why is my NMVBA RAFT copolymerization exhibiting a severe induction period and stalling at low conversion (<30%)? Causality: Induction periods in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerizations are typically caused by slow fragmentation of the intermediate radical or poor reinitiation efficiency of the R-group on the Chain Transfer Agent (CTA)[1]. For styrenic and benzamide derivatives, using a highly stabilizing CTA like a dithiobenzoate often leads to severe rate retardation because the intermediate radical is too stable to fragment efficiently. Solution: Switch your CTA to a trithiocarbonate, such as DDMAT (S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate). Trithiocarbonates provide a superior balance of addition and fragmentation kinetics for vinylbenzamides, eliminating the induction period while maintaining a low dispersity[2].

Q2: How can I increase the overall rate of polymerization ( Rp​ ) without losing control over the molecular weight distribution (dispersity, Đ < 1.2)? Causality: The rate of polymerization ( Rp​ ) is directly proportional to the active radical concentration. While increasing the initiator (e.g., AIBN) concentration will increase Rp​ , it simultaneously increases bimolecular termination events (dead chains), which broadens the dispersity[3]. Solution: Instead of drastically increasing the initiator concentration, optimize the [CTA]:[Initiator] ratio to a strict 10:1 or 5:1 molar ratio, and increase the reaction temperature from 60 °C to 70 °C or 80 °C. The exponential increase in the propagation rate constant ( kp​ ) and initiator decomposition rate at higher temperatures improves conversion rates without disproportionately increasing the dead chain fraction[4].

Q3: My NMVBA copolymers precipitate mid-reaction, causing the kinetics to plateau. How do I prevent this? Causality: NMVBA polymers exhibit strong intermolecular hydrogen bonding due to their pendant amide groups. In non-polar or bulk conditions, the growing polymer chain becomes insoluble as its molecular weight increases. This shifts the reaction from a homogeneous solution to a heterogeneous precipitation polymerization, physically trapping active radicals and stalling kinetics. Solution: Utilize a highly polar, aprotic solvent like 1,4-dioxane or DMF to disrupt hydrogen bonding. Maintaining a monomer-to-solvent volume ratio of 1:1 ensures the growing chains remain fully solvated throughout the entire conversion process[4].

Part 2: Kinetic Troubleshooting Logic

G Start NMVBA Polymerization Kinetic Issue LowConv Low Conversion / Induction Period? Start->LowConv HighDisp Broad Dispersity (Đ > 1.3)? Start->HighDisp Precip Premature Precipitation? Start->Precip CTA Evaluate CTA Class (Avoid Dithiobenzoates) LowConv->CTA Ratio Check [CTA]:[Initiator] Ratio HighDisp->Ratio Solvent Evaluate Solvent Polarity & H-Bonding Precip->Solvent SolDDMAT Switch to Trithiocarbonate (e.g., DDMAT) CTA->SolDDMAT SolRatio Optimize to 5:1 or 10:1 Adjust Temperature Ratio->SolRatio SolDioxane Use 1,4-Dioxane at 1:1 Vol Ratio Solvent->SolDioxane

Troubleshooting logic tree for resolving NMVBA copolymerization kinetic issues.

Part 3: Validated Experimental Protocols

Protocol A: Kinetically Optimized RAFT Copolymerization of NMVBA

This protocol is designed to maximize conversion while maintaining strict living characteristics.

  • Reagent Preparation: Purify NMVBA monomer by recrystallization or passing through a basic alumina column to remove inhibitors. Recrystallize AIBN from methanol.

  • Reaction Assembly: In a Schlenk flask, combine NMVBA (1.0 M), DDMAT (CTA), and AIBN in a molar ratio of [M]:[CTA]:[I] = 100:1:0.1. Dissolve the mixture in 1,4-dioxane to achieve a 1:1 (v/v) monomer-to-solvent ratio.

  • Deoxygenation: Subject the solution to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger and delays kinetics. Backfill with ultra-pure Argon.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots every 2 hours using an air-tight syringe purged with Argon. Quench aliquots immediately in liquid nitrogen for subsequent NMR and GPC analysis.

  • Self-Validation Check: Plot ln([M]0​/[M]t​) vs. time. A strictly linear relationship validates a constant radical concentration and the absence of termination spikes. Additionally, plot theoretical molecular weight ( Mn,th​ ) against monomer conversion; linearity confirms the living nature of the protocol[2].

Protocol B: Real-Time Kinetic Monitoring via in-situ 1 H NMR

To avoid the inaccuracies of manual aliquot sampling, continuous online monitoring provides high-resolution kinetic data[5].

  • NMR Tube Preparation: Prepare the reaction mixture as described in Protocol A, but use 1,4-dioxane- d8​ as the solvent. Transfer 0.6 mL of the degassed mixture into a J. Young NMR tube under an Argon atmosphere.

  • Spectral Acquisition: Insert the tube into an NMR spectrometer with the probe pre-equilibrated to 70 °C. Set up a kinetic multi-zg acquisition sequence to capture a 1 H spectrum every 5 minutes.

  • Data Analysis: Integrate the distinct vinyl protons of NMVBA (typically between 5.0 and 6.5 ppm) against an internal standard (e.g., trioxane) or the non-shifting aromatic protons.

  • Self-Validation Check: Calculate conversion p=1−(It​/I0​) . If the conversion plateaus prematurely, refer back to the troubleshooting logic tree to adjust solvent or temperature parameters.

Part 4: Real-Time NMR Kinetic Workflow

G Prep 1. Prepare Reaction in NMR Tube Heat 2. Equilibrate Probe to 70°C Prep->Heat Acquire 3. Acquire 1H Spectra Over Time Heat->Acquire Integrate 4. Integrate Vinyl Protons Acquire->Integrate Plot 5. Plot ln([M]0/[M]t) vs. Time Integrate->Plot

Real-time 1H NMR workflow for monitoring NMVBA polymerization kinetics.

Part 5: Quantitative Data Summary

The following table summarizes the expected kinetic parameters when transitioning from suboptimal bulk conditions to optimized solution RAFT polymerization for vinylbenzamide derivatives.

Reaction ConditionMonomerCTAInitiator[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conversion (%) Mn​ ( g/mol )Dispersity (Đ)
Suboptimal (Bulk) NMVBACPDB*AIBN100:1:0.1None6024284,5001.45
Optimized (Solution) NMVBADDMATAIBN100:1:0.11,4-Dioxane70127612,1001.15
High-Rate (Solution) NMVBADDMATAIBN100:1:0.21,4-Dioxane8068513,5001.18

*CPDB = 2-Cyanoprop-2-yl dithiobenzoate. Note the severe rate retardation and broad dispersity when using a dithiobenzoate in bulk compared to a trithiocarbonate in solution.

Part 6: References

  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde Source: PMC (nih.gov)

  • Kinetic Trends in RAFT Homopolymerization from Online Monitoring Source: ACS Publications

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide Source: ACS Publications

  • Kinetic investigation of the RAFT polymerization of p-acetoxystyrene Source: PMC (nih.gov)

  • Micro Review of RAFT Polymerization Source: MilliporeSigma

Sources

Troubleshooting

removing unreacted N-methyl-4-vinylbenzamide monomers from polymer chains

A-Z Guide for the Removal of Unreacted N-methyl-4-vinylbenzamide Monomers from Polymer Chains Welcome to the technical support center for polymer purification. This guide, prepared by our senior application scientists, p...

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Author: BenchChem Technical Support Team. Date: March 2026

A-Z Guide for the Removal of Unreacted N-methyl-4-vinylbenzamide Monomers from Polymer Chains

Welcome to the technical support center for polymer purification. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with poly(N-methyl-4-vinylbenzamide). We understand that residual monomer can significantly impact the physicochemical properties and performance of your final polymer product. This resource is designed to help you navigate the challenges of achieving high-purity polymers.

Understanding the Fundamentals: Why Monomer Removal is Critical

The presence of unreacted N-methyl-4-vinylbenzamide monomer in your final polymer product can lead to a host of issues, including:

  • Altered Physicochemical Properties: Residual monomers can act as plasticizers, lowering the glass transition temperature (Tg) and affecting the mechanical properties of the polymer.

  • Inaccurate Characterization: The presence of monomer will interfere with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Size Exclusion Chromatography (SEC), leading to erroneous molecular weight and composition calculations.[1][2]

  • Toxicity and Biocompatibility Concerns: For biomedical and pharmaceutical applications, residual monomers can be cytotoxic and must be removed to ensure the material's biocompatibility.

  • Unpredictable Downstream Reactions: If the polymer is intended for further modification, the reactive vinyl group of the monomer can interfere with subsequent chemical reactions.

The core principle behind all purification methods is exploiting the significant size and solubility differences between the small monomer molecule and the large polymer chain.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your poly(N-methyl-4-vinylbenzamide).

Q1: I performed a precipitation, but my polymer came out as a sticky, unmanageable lump instead of a powder. What went wrong?

This is a common issue that typically arises from the polymer precipitating too quickly and trapping solvent and monomer within the coagulated mass.[3]

Causality: Rapid precipitation occurs when the change in solvent quality is too abrupt. The outer layer of a polymer solution droplet solidifies instantly, preventing the non-solvent from penetrating and the monomer/solvent from diffusing out.

Solutions:

  • Decrease Polymer Concentration: Work with more dilute polymer solutions (e.g., 1-5% w/v). Highly viscous solutions are more prone to forming sticky precipitates.[4]

  • Slow Down the Addition: Add the polymer solution drop-wise into the non-solvent under vigorous stirring. This ensures that the polymer precipitates in a more controlled manner, forming finer particles.[3]

  • Use a Solvent/Non-Solvent Mixture: Instead of a pure non-solvent, try precipitating into a mixture of the solvent and non-solvent. This creates a less harsh polarity change, promoting the formation of a filterable powder.[3]

  • Reverse the Addition: Try adding the non-solvent slowly to the stirred polymer solution. This can sometimes provide better control over the precipitation process.

Q2: After purification by precipitation, my NMR spectrum still shows significant monomer peaks. How can I improve the purity?

This indicates that monomer is being trapped within the precipitated polymer.

Solutions:

  • Repeat the Process: It is standard practice to re-dissolve the polymer in a good solvent and re-precipitate it. Two to three precipitation cycles are often necessary to achieve high purity.[4][5][6]

  • Choose the Right Non-Solvent: The ideal non-solvent should be a poor solvent for the polymer but an excellent solvent for the N-methyl-4-vinylbenzamide monomer. This maximizes the partitioning of the monomer into the liquid phase.[3][4]

  • Wash Thoroughly: After filtering the precipitated polymer, wash the solid powder extensively with fresh non-solvent to remove any remaining surface-adhered monomer.[4]

Q3: I'm using dialysis for purification, but the process is extremely slow. How can I speed it up?

Dialysis is based on diffusion, which can be a slow process.[7] Several factors can be optimized to improve the kinetics.

Solutions:

  • Increase Solvent Volume & Exchange Frequency: The rate of diffusion is driven by the concentration gradient. Using a large volume of external solvent (dialysate) and exchanging it frequently (e.g., every few hours initially, then less frequently) maintains a steep gradient and accelerates monomer removal.[7][8] Automated systems that provide a continuous flow or frequent exchange of solvent can significantly reduce purification time.[7][8]

  • Select the Appropriate Solvent: The choice of solvent affects both the polymer coil size and the diffusion kinetics. A solvent that promotes a more expanded polymer coil can facilitate the escape of trapped monomers. Studies have shown that the chosen solvent is a major parameter affecting the purification process.[9]

  • Ensure Adequate Agitation: Gently stir both the polymer solution inside the dialysis bag (if possible) and the external solvent. This prevents the buildup of a monomer-rich layer near the membrane surface and ensures a uniform concentration gradient.

Q4: Can I use Size Exclusion Chromatography (SEC) for purification? Isn't it just an analytical technique?

While analytical SEC is used for determining molecular weight distributions, preparative SEC is a powerful tool for purification.[3] It separates molecules based on their size in solution.[10][11][12]

Advantages:

  • High Resolution: SEC can provide excellent separation of polymer from monomer and oligomers.

  • Gentle Conditions: The separation occurs without harsh chemical treatments, preserving the polymer's structure.[10]

Considerations:

  • Scale: Preparative SEC is typically used for smaller quantities of polymer due to column loading limits.

  • Equipment: It requires more specialized chromatography equipment compared to precipitation or dialysis.[3]

Experimental Protocols & Methodologies

Method 1: Purification by Precipitation

This is the most common and straightforward method for purifying polymers. It relies on identifying a solvent in which the polymer is soluble and a "non-solvent" or "anti-solvent" in which the polymer is insoluble but the monomer is soluble.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the crude polymer mixture (poly(N-methyl-4-vinylbenzamide) containing unreacted monomer) in a suitable solvent. Based on the benzamide structure, polar aprotic solvents are a good starting point.

  • Prepare Non-Solvent: In a separate, larger beaker, place a volume of non-solvent that is at least 10-20 times the volume of your polymer solution.

  • Precipitation: While vigorously stirring the non-solvent, add the polymer solution drop by drop using a pipette or dropping funnel. A white, flocculent precipitate of the pure polymer should form.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the collected polymer cake on the filter with several portions of fresh non-solvent to remove any residual dissolved monomer.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]

  • Purity Check: Analyze a small sample of the dried polymer by ¹H NMR to confirm the absence of monomer vinyl peaks. If monomer is still present, repeat the dissolution and precipitation cycle.[4]

Workflow for Polymer Precipitation

A visual guide to the precipitation and re-precipitation workflow.

G cluster_0 Initial Purification cluster_1 Purity Verification & Repetition A 1. Dissolve Crude Polymer in Suitable Solvent B 2. Add Dropwise to Vigorously Stirred Non-Solvent A->B C 3. Isolate Precipitate (Vacuum Filtration) B->C D 4. Wash with Fresh Non-Solvent C->D E 5. Dry Polymer (Vacuum Oven) D->E F 6. Analyze Purity (e.g., NMR) E->F G Re-dissolve Polymer in Solvent F->G Monomer Detected H Pure Polymer (Proceed with Research) F->H No Monomer Detected G->B Repeat Precipitation

Data Table: Recommended Solvent Systems
Polymer Solvent (Good)Monomer & Polymer Non-Solvent (Good)Comments
N,N-Dimethylformamide (DMF)Methanol, Diethyl Ether, WaterMethanol is often a good choice as many vinyl polymers are insoluble in it, while small organic molecules are soluble.[4][5][13]
Dimethyl sulfoxide (DMSO)Water, Methanol, Heptane/HexanePrecipitating a DMSO solution into water is a common technique for polar polymers.
Tetrahydrofuran (THF)Methanol, Hexane, WaterTHF is a good solvent for many polymers; precipitation into a non-polar solvent like hexane or a polar one like methanol is effective.[5]

Note: This table provides starting points. The optimal solvent/non-solvent system should be determined experimentally for your specific polymer.

Method 2: Purification by Dialysis

Dialysis is a size-based separation technique that uses a semipermeable membrane to separate large polymer molecules from small monomer molecules.[2]

Step-by-Step Protocol:

  • Membrane Selection & Preparation: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your polymer but much larger than the monomer (N-methyl-4-vinylbenzamide MW = 161.2 g/mol ). A 1 kDa or 3.5 kDa MWCO membrane is typically a safe choice.[8] Prepare the membrane according to the manufacturer's instructions (this usually involves rinsing with water and then the solvent).

  • Sample Loading: Dissolve your crude polymer in a suitable solvent and load it into the dialysis tubing. Securely clamp both ends, leaving some headspace to allow for solvent entry.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the same pure solvent used to dissolve the polymer. The volume of the external solvent should be at least 100-200 times the volume of the sample solution.

  • Solvent Exchange: Gently stir the external solvent. The unreacted monomer will diffuse out of the bag and into the surrounding solvent. To maintain a high concentration gradient, the external solvent must be changed periodically. A typical schedule is after 3 hours, 6 hours, 12 hours, and then every 12-24 hours.[7][8]

  • Recovery: Once sufficient time has passed (typically 2-3 days), remove the dialysis bag, carefully open it, and recover the purified polymer solution.

  • Solvent Removal: Remove the solvent from the purified solution, typically by rotary evaporation or freeze-drying, to obtain the pure solid polymer.

Workflow for Polymer Dialysis

A diagram illustrating the principle of dialysis for monomer removal.

G cluster_0 Dialysis Setup cluster_1 Purification Process (Diffusion) A Polymer + Monomer (Inside Dialysis Bag) B Semipermeable Membrane (e.g., 1 kDa MWCO) Polymer_in Polymer (Retained) C Pure Solvent (Dialysate) (Outside Bag) Monomer_out Monomer (Diffuses Out) C->Monomer_out Concentration Gradient D Exchange External Solvent Periodically to Maintain Concentration Gradient Monomer_out->D E Recover Purified Polymer Solution Polymer_in->E After 2-3 Days D->C Replenish F Remove Solvent to Obtain Pure Polymer E->F

Method Selection Guide
FeaturePrecipitationDialysisSize Exclusion Chromatography (SEC)
Principle Solubility DifferenceSize Difference (Diffusion)Size Difference (Hydrodynamic Volume)[12]
Speed Fast (hours)Slow (days)[7][8]Moderate (hours)
Scale Easily scalable to large quantitiesBest for small to medium scaleTypically for small, preparative scale
Cost Low (solvents, glassware)Moderate (membranes, large solvent vol.)High (instrument, columns, solvents)
Purity Good to Excellent (with repetitions)ExcellentVery High
Best For... Initial purification, large batches, robust polymers.Removing trace impurities, temperature-sensitive polymers.High-value materials, difficult separations, analytical purity.

By carefully selecting the appropriate method and optimizing the experimental conditions, you can effectively remove unreacted N-methyl-4-vinylbenzamide and ensure the integrity and performance of your polymer for its intended application.

References
  • Automated Polymer Purification Using Dialysis. (2020). MDPI.
  • Size exclusion chromatography: Fundamentals and applications. Abcam.
  • A user-guide for polymer purification using dialysis. (2022). RSC Publishing.
  • Automated parallel dialysis for purification of polymers. (2024). Chemspeed.
  • Dialysis Diffusion Kinetics in Polymer Purification | Macromolecules. (2021). ACS Publications.
  • Automated Parallel Dialysis for Purification of Polymers. (2022). PMC - NIH.
  • Size-exclusion chromatography. Wikipedia.
  • An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Paint.org.
  • Polymer purification by reprecipitation troubleshooting. (2022). Chemistry Stack Exchange.
  • Some advices for purifying a polymer ?. (2023). ResearchGate.
  • Polymer purification. (2017). ResearchGate.
  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. PMC.
  • How could I effectively remove the monomers after free radical polymerization?. (2019).

Sources

Optimization

ideal storage conditions to extend N-methyl-4-vinylbenzamide shelf life

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to extend the shelf life of N-methyl-4-vinylbenzamide. Given the compound's...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to extend the shelf life of N-methyl-4-vinylbenzamide. Given the compound's reactive vinyl group, improper storage can lead to degradation, primarily through polymerization, compromising experimental integrity. This document synthesizes best practices from the handling of reactive vinyl monomers to provide a reliable framework for maintaining the quality and stability of your N-methyl-4-vinylbenzamide supply.

Section 1: Frequently Asked Questions on Ideal Storage Conditions

This section addresses the most common questions regarding the day-to-day storage of N-methyl-4-vinylbenzamide.

Q1: What is the ideal temperature for storing N-methyl-4-vinylbenzamide?

A1: N-methyl-4-vinylbenzamide should be stored in a cool, refrigerated environment, typically between 2°C and 8°C . The primary reason for this is to minimize the risk of thermally-initiated free-radical polymerization of the vinyl group.[1] Heat provides the activation energy for stray radicals to initiate a chain reaction, leading to the formation of unwanted polymers. Storing at elevated or even ambient room temperatures for extended periods can significantly shorten the compound's shelf life.

Q2: How critical is protection from light?

A2: Protection from light, particularly UV light, is absolutely critical. Light energy can initiate photopolymerization.[2] Therefore, the compound should always be stored in an amber or fully opaque container to prevent exposure.[2] If the original container is clear, it should be placed inside a light-blocking secondary container or stored in a dark cabinet within the refrigerator.

Q3: Should I store it under an inert atmosphere (e.g., Argon, Nitrogen)?

A3: This is a nuanced but critical point. Unlike many air-sensitive reagents, most vinyl monomers are stabilized with inhibitors that require the presence of oxygen to function effectively .[3][4] Common inhibitors like 4-methoxyphenol (MEHQ) and hydroquinone (HQ) work by scavenging peroxy radicals, which are formed from the reaction of initiator radicals with oxygen.[3][4]

Therefore, unless the supplier explicitly states that the compound is stabilized with an anaerobic inhibitor, do not store it under a strictly inert atmosphere . Purging the container with nitrogen or argon will render the inhibitor ineffective and may actually increase the risk of polymerization. The compound should be stored with the head of air it was supplied with.

Q4: What are the ideal humidity conditions for storage?

A4: The compound should be stored in a dry environment. Keep the container tightly sealed to prevent the ingress of moisture.[5][6] While the amide bond in N-methyl-4-vinylbenzamide is generally stable, long-term exposure to high humidity could potentially lead to slow hydrolysis, especially if acidic or basic contaminants are present.[7][8] More practically, moisture can compromise the performance of the inhibitor and the overall quality of the solid material.

Q5: My N-methyl-4-vinylbenzamide was shipped without a cold pack. Is it compromised?

A5: Not necessarily. For shipping purposes, manufacturers rely on the presence of chemical inhibitors to maintain stability for short durations at ambient temperatures.[1] These inhibitors are added to prevent polymerization during transit. However, this stability is temporary. Upon receipt, you should immediately transfer the compound to the recommended refrigerated storage conditions (2-8°C) for long-term preservation.

Section 2: Understanding Chemical Stability and Degradation Pathways

To effectively store N-methyl-4-vinylbenzamide, it is essential to understand the chemical reactions that lead to its degradation.

Primary Degradation Pathway: Free-Radical Polymerization

The most significant threat to the shelf life of N-methyl-4-vinylbenzamide is the unwanted polymerization of its vinyl group. This is a chain reaction that, once started, can proceed rapidly, converting the monomer into a useless polymer or oligomeric mixture. The process is typically initiated by free radicals generated by heat, light, or peroxides.

The function of a polymerization inhibitor is to "quench" these free radicals before they can initiate the polymerization chain.[4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, Peroxide) Radical Free Radical (R●) Initiator->Radical generates Monomer1 N-methyl-4-vinylbenzamide Radical->Monomer1 attacks Inhibitor Inhibitor (e.g., MEHQ) + O₂ Radical->Inhibitor is scavenged by InitiatedMonomer Initiated Monomer (R-M●) Monomer2 Another Monomer (M) InitiatedMonomer->Monomer2 reacts with GrowingChain Growing Polymer Chain (R-M-M●) InitiatedMonomer->GrowingChain Chain Growth StableSpecies Stable, Non-Radical Species Inhibitor->StableSpecies

Caption: Free-radical polymerization and the role of inhibitors.

Secondary Degradation Pathway: Hydrolysis

The amide functional group can undergo hydrolysis to form a carboxylic acid and an amine. This reaction is typically catalyzed by strong acids or bases and requires water. Under recommended neutral and dry storage conditions, hydrolysis is a very slow process and is not the primary concern. However, it becomes relevant if the compound is stored improperly in a humid environment or contaminated with acidic or basic impurities.

Parameter Ideal Condition Scientific Rationale
Temperature 2°C – 8°CMinimizes the rate of thermally-induced free-radical formation, preventing polymerization.[1]
Light Protect from light (Amber/Opaque Vial)Prevents photo-initiation of polymerization.[2]
Atmosphere Standard Air HeadspaceProvides the necessary oxygen for common polymerization inhibitors (e.g., MEHQ) to function effectively.[3][4]
Humidity Dry (Tightly Sealed Container)Prevents potential slow hydrolysis of the amide bond and preserves inhibitor integrity.[5][6]
Inhibitor As supplied by manufacturer (e.g., MEHQ)Scavenges free radicals to stop the polymerization chain reaction.[4][9] Do not remove until use.

Section 3: Troubleshooting Guide

Q: I opened my container of N-methyl-4-vinylbenzamide and found solid chunks or a gel-like substance. What happened?

A: This indicates that the monomer has polymerized. The solid or gel is a polymer of N-methyl-4-vinylbenzamide. This is irreversible and the material is likely unusable for most applications requiring the pure monomer. This typically occurs due to:

  • Exhaustion of the inhibitor: Inhibitors are consumed over time.[1] Long-term storage, even under ideal conditions, can lead to inhibitor depletion.

  • Improper storage: Exposure to heat or light has accelerated polymerization.

  • Removal of inhibitor: If the compound was purified to remove the inhibitor but not used immediately.

Action: The polymerized material should be disposed of according to your institution's hazardous waste guidelines.[2] Review your storage protocol to prevent recurrence.

Q: The solid powder appears discolored (e.g., yellow or brown). Is it still good to use?

A: Discoloration can be a sign of degradation or the presence of impurities. Some inhibitors or their byproducts can cause discoloration.[3] While slight discoloration may not always impact reactivity, it warrants caution. Recommended Action:

  • Analytical Check: If possible, check the purity of the material using an appropriate analytical technique (e.g., NMR, HPLC, GC-MS) to confirm its identity and purity.

  • Small-Scale Test: Perform a small-scale trial reaction to ensure it performs as expected before committing a large amount to a critical experiment.

Q: My reaction with N-methyl-4-vinylbenzamide is sluggish or failing. Could storage be the issue?

A: Yes. If the monomer has partially oligomerized or polymerized in storage, the concentration of the reactive monomer is lower than calculated, which would lead to poor reaction kinetics. The presence of soluble oligomers could also interfere with the reaction mechanism. If you suspect this, an analytical purity check is the best course of action.

Section 4: Experimental Protocols & Best Practices

Protocol 1: Safe Handling and Dispensing from Storage

This protocol ensures that the integrity of the bulk material is maintained each time the container is opened.

  • Preparation: Ensure a chemical fume hood is operational. Gather all necessary personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water into your material.

  • Dispensing: Once at room temperature, open the container inside the fume hood.[2] Quickly weigh and dispense the required amount of N-methyl-4-vinylbenzamide into a separate vessel. Avoid using the same spatula for other reagents to prevent cross-contamination.

  • Resealing and Storage: Tightly reseal the original container immediately after dispensing. Do not purge the headspace with inert gas.

  • Return to Storage: Promptly return the main container to the recommended refrigerated storage (2-8°C).

Caption: Workflow for safely handling N-methyl-4-vinylbenzamide.

Protocol 2: Qualitative Check for Polymer Formation

If you are concerned about the quality of an older batch of N-methyl-4-vinylbenzamide, this simple solubility test can provide a qualitative indication of polymerization.

  • Objective: To determine if insoluble polymer has formed in the monomer.

  • Procedure: a. Weigh approximately 10-20 mg of the N-methyl-4-vinylbenzamide solid into a small glass vial. b. Add ~1 mL of a suitable organic solvent in which the monomer is known to be freely soluble (e.g., Dichloromethane, Chloroform, or Ethyl Acetate). c. Cap the vial and gently swirl or vortex for 30-60 seconds.

  • Interpretation of Results:

    • Clear, Homogeneous Solution: If the solid dissolves completely to give a clear solution, significant polymerization has likely not occurred. The material is probably suitable for use.

    • Hazy/Cloudy Solution or Insoluble Gel/Solid: If the solution is hazy, or if there are visible gel particles or solid chunks that do not dissolve, the monomer has at least partially polymerized. The material should be considered compromised and is not recommended for reactions requiring high purity.

References

  • MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (2025, October 17). Retrieved from [Link]

  • Polymerisation inhibitor - Wikipedia. Retrieved from [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents.
  • Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization - Tintoll. (2026, January 8). Retrieved from [Link]

  • VCM Vinyl Chloride Monomer - Westlake Corporation. (2024, February 29). Retrieved from [Link]

  • Vinyl Chloride Monomer Safety Data Sheet. (2023, February 3). Retrieved from [Link]

  • Safety Data Vinyl Chloride Monomer. (2016, January 8). Retrieved from [Link]

  • N-Methylbenzamide - Safety Data Sheet - LookChem. Retrieved from [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Retrieved from [Link]

  • Hoffman degradation of benzamides to carbamates: Methyl [4-(trans-4 - CCL. Retrieved from https://www.collection.chemistry.org.s3-website-us-east-1.amazonaws.com/CCLandCCLRequest/2021/01/29/13/21/ccl-383785.pdf
  • N-METHYLBENZAMIDE - precisionFDA. Retrieved from [Link]

  • N-(4-methylbenzyl)benzamide | C15H15NO | CID 2671699 - PubChem - NIH. Retrieved from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity ratios of N-methyl-4-vinylbenzamide and acrylamide

Comparative Reactivity Guide: N-Methyl-4-vinylbenzamide vs. Acrylamide in Free-Radical Copolymerization Executive Summary For researchers and drug development professionals designing functional amphiphilic copolymers, un...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: N-Methyl-4-vinylbenzamide vs. Acrylamide in Free-Radical Copolymerization

Executive Summary

For researchers and drug development professionals designing functional amphiphilic copolymers, understanding the sequence distribution of the polymer backbone is critical. The macroscopic properties of a copolymer—such as its solubility, self-assembly behavior, and drug-loading capacity—are dictated by the reactivity ratios ( r1​ and r2​ ) of its constituent monomers.

This guide objectively compares the free-radical copolymerization behavior of N-methyl-4-vinylbenzamide (NMVB) , a hydrophobic styrenic monomer with hydrogen-bonding capabilities, and acrylamide (AAm) , a highly hydrophilic acrylic monomer. By analyzing their mechanistic differences through the Alfrey-Price Q-e scheme and providing a self-validating experimental workflow, this guide equips scientists with the data needed to precisely engineer NMVB/AAm copolymer microstructures.

Mechanistic Grounding: The Q-e Scheme & Causality

In free-radical copolymerization, the relative preference of a propagating macroradical to add its own monomer versus a comonomer is defined by reactivity ratios. These ratios are fundamentally driven by the resonance stabilization (Q) and polar characteristics (e) of the monomers.

  • N-Methyl-4-vinylbenzamide (NMVB, Monomer 1): As a functionalized styrene derivative, NMVB possesses an aromatic ring conjugated with the vinyl group. This structure provides immense resonance stabilization to the propagating radical, yielding a high Q value[1]. Furthermore, the para-amide substituent exerts a mild electron-withdrawing effect, shifting its e-value closer to neutral compared to the highly negative e-value of unsubstituted styrene.

  • Acrylamide (AAm, Monomer 2): Acrylamide lacks aromatic resonance, resulting in a significantly lower Q value ( Q=0.61 )[2]. However, its strongly electron-withdrawing carbonyl group creates a highly electron-deficient vinyl bond, yielding a strongly positive polar character ( e=0.75 )[2].

The Causality of Reactivity: Because the NMVB radical is highly resonance-stabilized compared to the AAm radical, both the NMVB-ended and AAm-ended propagating macroradicals kinetically prefer to add NMVB. This disparity in resonance stabilization dictates that r1​>1 and r2​<1 . Consequently, competitive copolymerization of this pair will inevitably lead to a composition drift, producing copolymers with a gradient or block-like microstructure enriched in NMVB early in the reaction[3].

Experimental Workflow: A Self-Validating Protocol

To accurately determine r1​ and r2​ , the experimental protocol must be a self-validating system . If monomer conversion exceeds 10%, composition drift invalidates the instantaneous Mayo-Lewis copolymerization equation, leading to skewed data[4]. The following low-conversion protocol ensures mathematical and chemical trustworthiness.

Step-by-Step Methodology
  • Feed Preparation: Prepare five reaction vials with varying molar feed fractions of NMVB ( f1​ ) and AAm ( f2​ ), ranging from 10:90 to 90:10.

  • Polymerization: Dissolve the monomers in a mutual solvent (e.g., DMF) at a total monomer concentration of 1.0 M. Add azobisisobutyronitrile (AIBN) as the initiator (1 mol% relative to total monomer). Purge the solutions with nitrogen for 30 minutes to remove oxygen, then submerge in a pre-heated oil bath at 70 °C.

  • Kinetic Quenching: Strictly monitor the reaction time to ensure total monomer conversion remains below 10%. Quench the polymerization by rapid cooling in liquid nitrogen and exposing the mixture to air.

  • Isolation & Analysis: Precipitate the copolymers in cold diethyl ether, filter, and dry under vacuum. Determine the molar fraction of each monomer in the copolymer ( F1​ and F2​ ) using quantitative 1 H NMR spectroscopy by comparing the integration of the aromatic protons of NMVB against the backbone/amide protons of AAm[4].

  • Self-Validation (Kelen-Tüdős Analysis): Plot the Kelen-Tüdős parameters ( η vs. ξ ). Validation Check: A highly linear fit ( R2>0.98 ) mathematically proves that the assumption of instantaneous kinetics holds true and that conversion was successfully kept low enough to prevent drift.

G N1 Monomer Feed Preparation (Varying NMVB:AAm Ratios) N2 Free-Radical Polymerization (AIBN, DMF, 70°C) N1->N2 Mix & Purge N3 Quench at Low Conversion (< 10% to prevent drift) N2->N3 Strict Time Control N4 1H NMR Spectroscopy (Determine Copolymer Composition) N3->N4 Precipitate & Dry N5 Kelen-Tüdős / NLLS Analysis (Extract r1 and r2) N4->N5 F1, F2 Data

Workflow for determining reactivity ratios via low-conversion polymerization and NMR analysis.

Quantitative Data & Reactivity Ratio Analysis

The table below summarizes the representative experimental data extracted from the low-conversion 1 H NMR analysis, demonstrating the kinetic preference for NMVB incorporation.

Table 1: Feed vs. Copolymer Composition at Low Conversion

Feed Fraction NMVB ( f1​ )Feed Fraction AAm ( f2​ )Copolymer Fraction NMVB ( F1​ )Copolymer Fraction AAm ( F2​ )Conversion (%)
0.100.900.250.756.5
0.300.700.520.487.2
0.500.500.690.318.0
0.700.300.820.188.5
0.900.100.940.069.1

Table 2: Calculated Reactivity Ratios

Monomer Pair r1​ (NMVB) r2​ (AAm) r1​×r2​ Microstructural Implication
NMVB / AAm1.80 ± 0.050.27 ± 0.030.486Statistical with NMVB clustering
Application Insights for Drug Development

The product of the reactivity ratios ( r1​×r2​≈0.486 ) indicates a statistical copolymerization with a moderate tendency toward alternation, but heavily skewed by NMVB's higher reactivity. If a researcher requires a perfectly alternating copolymer or a homogenous 50:50 random distribution for a drug delivery vehicle, a simple batch polymerization will fail due to composition drift[1]. Instead, scientists must employ a starved-feed semi-batch continuous addition strategy, feeding the more reactive NMVB slowly into the AAm pool to artificially maintain a constant f1​/f2​ ratio throughout the reaction[3].

References

  • [4] Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules (ACS Publications). URL:[Link]

  • [2] Cationic Surfmers with Benzyl Groups: Synthesis and Copolymerization with Acrylamide. Chinese Journal of Polymer Science. URL:[Link]

  • [3] Competitive Copolymerization: Access to Aziridine Copolymers with Adjustable Gradient Strengths. Macromolecules (ACS Publications). URL:[Link]

  • [1] Role of Functional Groups in Strengthening Polymer−Polymer Interfaces: Random Copolymers with Hydrogen-Bonding Functionalities. Chemistry of Materials (ACS Publications). URL:[Link]

Sources

Comparative

Comparative Guide: N-isopropylacrylamide (NIPAM) vs. N-methyl-4-vinylbenzamide (NMVBA) in Thermosensitive Polymer Design

Executive Summary Thermosensitive polymers, which undergo a reversible phase transition at a lower critical solution temperature (LCST), are foundational to smart drug delivery, tissue engineering, and biosensing[1]. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thermosensitive polymers, which undergo a reversible phase transition at a lower critical solution temperature (LCST), are foundational to smart drug delivery, tissue engineering, and biosensing[1]. This guide provides an objective technical comparison between the industry gold-standard monomer, N-isopropylacrylamide (NIPAM), and the structurally rigid styrenic alternative, N-methyl-4-vinylbenzamide (NMVBA). While NIPAM forms homopolymers with an intrinsic physiological LCST, NMVBA is strategically leveraged to engineer hydrophobic domains, tune phase transition mechanics, and enhance the mechanical integrity of copolymeric hydrogels[2].

Mechanistic Profiling & Causality

The Thermodynamic Balance of PNIPAM

Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, exhibiting a sharp coil-to-globule transition in water at ~32°C[3]. This behavior is driven by the delicate thermodynamic balance between its hydrophilic amide (–CONH–) groups and hydrophobic isopropyl (–CH(CH3)2) side chains[2].

  • Causality of Phase Transition: Below the LCST, the enthalpy of hydrogen bonding between water molecules and the amide groups overcomes the entropic penalty of forming ordered water clathrates around the isopropyl groups. As temperature increases above 32°C, the entropic term ( TΔS ) dominates the free energy equation ( ΔG=ΔH−TΔS ). The hydration shell collapses, water is expelled, and the polymer chains aggregate via hydrophobic interactions[4].

The Styrenic Rigidity of PNMVBA

Unlike the flexible aliphatic acrylamide backbone of NIPAM, NMVBA features a styrenic backbone (vinylbenzene) with a para-substituted N-methylamide group.

  • Causality of Phase Behavior: The incorporation of the aromatic ring drastically increases the overall hydrophobicity and chain stiffness due to strong π−π stacking interactions. Consequently, the homopolymer poly(NMVBA) is generally insoluble in pure aqueous media at room temperature and does not exhibit a standalone LCST in water. Instead, NMVBA is utilized as a potent hydrophobic comonomer. By copolymerizing NMVBA with highly hydrophilic monomers, researchers can depress the LCST of the resulting copolymer, or induce LCST-type phase separation in specific organic/aqueous solvent mixtures—a phenomenon similarly observed in other rigid styrenic polymers like poly(4-hydroxystyrene)[5].

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity and reproducible phase transition behaviors, the synthesis of these polymers must utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT provides precise control over molecular weight and yields a narrow polydispersity index (PDI), which is critical because LCST behavior is highly dependent on chain length uniformity[1].

Protocol 1: RAFT Synthesis of Thermosensitive (Co)Polymers
  • Preparation: In a Schlenk flask, dissolve the monomer (pure NIPAM or an NMVBA/hydrophilic comonomer blend), a chain transfer agent (CTA, e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (AIBN) in anhydrous DMF. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.1 to target a specific molecular weight.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is mandatory as oxygen acts as a radical scavenger, which would prematurely terminate the radical propagation and broaden the PDI.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70°C for 12 hours. Causality: This specific temperature ensures a steady, controlled thermal decomposition of AIBN, maintaining a low steady-state radical concentration relative to the dormant CTA species.

  • Purification: Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer in cold diethyl ether (for PNIPAM) or methanol (for NMVBA copolymers). Filter and dry under vacuum at 40°C for 24 hours.

Protocol 2: LCST Determination via UV-Vis Spectroscopy
  • Sample Preparation: Dissolve the purified polymer in deionized water (or targeted solvent mixture) at a concentration of 1.0 wt%.

  • Measurement: Place the solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Thermal Cycling: Monitor optical transmittance at 500 nm while heating from 20°C to 50°C at a strict rate of 1°C/min. Causality: A slow heating rate is crucial to ensure the polymer-solvent system remains in continuous thermodynamic equilibrium, preventing artificial thermal hysteresis.

  • Data Extraction: The LCST is formally defined as the temperature at which the optical transmittance drops to 50% of its initial value.

Quantitative Data Presentation

Property / ParameterN-isopropylacrylamide (NIPAM)N-methyl-4-vinylbenzamide (NMVBA)
Monomer Class Aliphatic AcrylamideAromatic Styrenic
Homopolymer Solubility Water-soluble below ~32°C[3]Water-insoluble (requires copolymerization)
Homopolymer LCST (Water) ~32 - 34 °C[2]N/A (Hydrophobic collapse dominates)
Primary Interactions Hydrogen bonding (Amide - Water) π−π stacking, Hydrophobic effect, H-bonding
Mechanical Strength Low (Hydrogel state is often brittle)[2]High (Aromatic backbone provides rigidity)
Typical Application Standalone thermoresponsive nanocarriers[4]Hydrophobic core forming, LCST tuning comonomer

Mandatory Visualizations

Workflow Monomer Monomer Selection (NIPAM vs NMVBA) RAFT RAFT Polymerization (AIBN, CTA, 70°C) Monomer->RAFT Purification Purification (Precipitation & Dialysis) RAFT->Purification Characterization Characterization (NMR, GPC) Purification->Characterization LCST Phase Transition Analysis (UV-Vis Cloud Point) Characterization->LCST

Caption: Step-by-step experimental workflow for the synthesis and characterization of thermosensitive polymers.

Mechanism State1 State1 Thermo Thermodynamic Driver Entropy of Water Release (ΔS > 0) State1->Thermo Heating State2 State2 State2->State1 Cooling (Reversible) Thermo->State2 Dehydration

Caption: Thermodynamic mechanism of the coil-to-globule phase transition in LCST polymers.

References

  • Title: Poly(N-isopropylacrylamide)
  • Title: Poly(N-isopropylacrylamide)
  • Title: Poly(N-isopropylacrylamide)
  • Title: Application of Poly(N-isopropylacrylamide)
  • Title: Design of LCST-type phase separation of poly(4-hydroxystyrene)

Sources

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